molecular formula C10H7Cl2N B1427143 2,4-Dichloro-7-methylquinoline CAS No. 102878-19-3

2,4-Dichloro-7-methylquinoline

Cat. No.: B1427143
CAS No.: 102878-19-3
M. Wt: 212.07 g/mol
InChI Key: JGHBQTZHZQXVAM-UHFFFAOYSA-N
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Description

2,4-Dichloro-7-methylquinoline ( 102878-19-3 ) is a high-purity chemical intermediate with the molecular formula C10H7Cl2N and a molecular weight of 212.08 g/mol . This compound is characterized by its quinoline core structure substituted with chlorine atoms at the 2 and 4 positions and a methyl group at the 7 position . It is supplied as a solid and should be stored in an inert atmosphere at 2-8°C to maintain stability . As a dichlorinated quinoline, it serves as a key synthetic building block in organic and medicinal chemistry research. The chlorine atoms, particularly the one at the 4-position, are reactive sites for nucleophilic aromatic substitution, allowing researchers to synthesize a diverse array of more complex quinoline derivatives . Quinoline-based compounds are of significant scientific interest due to their wide range of potential biological activities, which include anticancer , antibacterial, and antifungal properties . This compound is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers should handle this material with care, as it carries the hazard statements H301 (toxic if swallowed), H311 (toxic in contact with skin), and H331 (toxic if inhaled) . Please refer to the Safety Data Sheet for comprehensive handling and safety information before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-7-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N/c1-6-2-3-7-8(11)5-10(12)13-9(7)4-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGHBQTZHZQXVAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Properties of 2,4-Dichloro-7-methylquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4-Dichloro-7-methylquinoline (CAS 102878-19-3) is a specialized heterocyclic building block utilized primarily in the synthesis of pharmacologically active quinoline derivatives. Its structural uniqueness lies in the asymmetric chlorination at the C2 and C4 positions, combined with a C7-methyl electron-donating group. This substitution pattern creates a distinct reactivity profile where the C4-chlorine exhibits heightened susceptibility to nucleophilic aromatic substitution (


) compared to the C2-chlorine, enabling regioselective functionalization. This guide provides a comprehensive technical analysis of its physicochemical properties, reactivity logic, and handling protocols.

Molecular Architecture & Identification

The molecule consists of a bicyclic quinoline scaffold. The electron-withdrawing chlorine atoms at positions 2 and 4 create an electron-deficient pyridyl ring, while the methyl group at position 7 exerts a weak inductive donating effect (+I) on the benzenoid ring.

Parameter Technical Detail
IUPAC Name 2,4-Dichloro-7-methylquinoline
CAS Number 102878-19-3
Molecular Formula

Molecular Weight 212.07 g/mol
SMILES CC1=CC2=C(C=C1)C(Cl)=CC(Cl)=N2
Structural Features Planar aromatic system; C4-position is para to ring nitrogen (highly activated); C2-position is ortho to ring nitrogen (activated but sterically distinct).

Physicochemical Profile

Solid-State Properties
  • Appearance: White to off-white crystalline solid.

  • Melting Point: Typically observed in the range of 60–80 °C (Analog-derived estimate; 2,4-dichloroquinoline melts at ~67 °C). Note: Pure analytical standards should be characterized by DSC.

  • Solubility:

    • Water: Practically insoluble (< 0.1 mg/mL).

    • Organic Solvents: Highly soluble in dichloromethane (DCM), chloroform, ethyl acetate, and DMSO. Moderately soluble in ethanol/methanol (often requires heating).

Electronic & Solution Properties
  • LogP (Predicted): ~3.8 – 4.2. The molecule is highly lipophilic due to the bis-chloro substitution and methyl group.

  • pKa (Conjugate Acid): ~0.5 – 1.5. The basicity of the quinoline nitrogen is significantly reduced by the electron-withdrawing chlorine atoms, making it a very weak base compared to quinoline (pKa ~4.9).

  • UV-Vis Absorption: Strong

    
     transitions typical of quinolines, with 
    
    
    
    generally in the 250–320 nm range.

Spectroscopic Characterization

Accurate identification relies on distinguishing the specific substitution pattern (2,4-dichloro vs. 4,7-dichloro).

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (300 MHz, 
    
    
    
    ):
    • H3 (Proton between Cl): Singlet at ~7.4–7.5 ppm. This is the diagnostic peak for 2,4-dichloro substitution.

    • H8 (Ortho to N, adjacent to Me): Doublet or broad singlet at ~7.8–8.0 ppm (deshielded by ring nitrogen).

    • H5/H6: Aromatic multiplet pattern characteristic of the 7-methyl substituted benzenoid ring.

    • -CH

      
      :  Singlet at ~2.55 ppm.
      
  • 
    C NMR: 
    
    • Distinct signals for C2 (~150 ppm) and C4 (~142 ppm) attached to chlorine.

    • C-Me signal at ~21-22 ppm.

Mass Spectrometry (MS)
  • Ionization: ESI+ or EI.

  • Isotope Pattern: Distinctive cluster due to two chlorine atoms (

    
     and 
    
    
    
    ).
    • M+ (211/213/215): Relative intensities approx. 9:6:1.

    • Base Peak: Often

      
       or molecular ion depending on ionization energy.
      

Reactivity & Synthesis Logic

Regioselective Nucleophilic Substitution ( )

The core utility of 2,4-dichloro-7-methylquinoline is its ability to undergo sequential substitution.

  • C4-Position (Kinetic Control): The C4 position is more reactive due to the para-relationship with the quinoline nitrogen, which effectively stabilizes the Meisenheimer complex intermediate. Mild nucleophiles (amines, thiols) attack here first.

  • C2-Position (Thermodynamic/Forcing): Substitution at C2 typically requires higher temperatures or stronger nucleophiles/catalysts (e.g., Pd-catalyzed Buchwald-Hartwig amination) after the C4 position has been derivatized.

Synthesis Pathway

The compound is classically synthesized via the chlorination of 7-methyl-4-hydroxy-2-quinolone using phosphorus oxychloride (


).

SynthesisReactivity Start 3-Methylaniline + Malonate deriv. Inter 7-Methyl-4-hydroxy- 2-quinolone Start->Inter Cyclization (250°C) Target 2,4-Dichloro- 7-methylquinoline Inter->Target POCl3, Reflux (Chlorination) Prod1 C4-Substituted Derivative (Major) Target->Prod1 Nucleophile (R-NH2) Low Temp, SNAr @ C4 Prod2 C2,C4-Disubstituted Derivative Prod1->Prod2 Nucleophile 2 High Temp / Catalyst

Figure 1: Synthesis and regioselective reactivity pathway.[1] The blue arrow indicates the primary point of diversification.

Experimental Protocols

Analytical HPLC Method

For purity assessment during drug development:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 95% B over 10 minutes (High organic start required due to lipophilicity).

  • Detection: UV at 254 nm.

  • Retention Time: Expect late elution relative to polar impurities.

Handling & Storage
  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Protect from moisture to prevent slow hydrolysis of the C-Cl bonds (though relatively stable).

  • Safety:

    • Hazards: Skin Irritant (H315), Eye Irritant (H319). Potentially toxic if swallowed (quinoline class hazard).

    • PPE: Nitrile gloves, safety glasses, and fume hood usage are mandatory.

Analytical Decision Tree

When characterizing a batch, follow this logic to ensure identity and purity.

AnalyticalWorkflow Sample Crude Sample LCMS LC-MS Analysis Sample->LCMS MassCheck Mass = 211/213? (Cl2 Pattern) LCMS->MassCheck NMR 1H NMR in CDCl3 MassCheck->NMR Yes Fail Reject / Repurify MassCheck->Fail No SingletCheck Singlet @ ~7.5 ppm? (H3 Proton) NMR->SingletCheck Pass Identity Confirmed SingletCheck->Pass Yes SingletCheck->Fail No (Possible Isomer)

Figure 2: Quality control workflow for confirming the identity of 2,4-dichloro-7-methylquinoline.

References

  • Synthesis & NMR Characterization: Gershon, H., et al. "2,4-Dihalogenoquinolines. Synthesis, Orientation Effects and 1H and 13C NMR Spectral Studies." J. Chem. Soc., Perkin Trans.[2] 1, 1993 , 2748.[2]

  • General Reactivity of Chloroquinolines: Lutz, R. E., et al. "Antimalarials. 7-Chloro-4-hydroxy-3-quinolinecarboxylic Acid and 4,7-Dichloroquinoline." Organic Syntheses, Coll. Vol. 3, p.270 (1955 ).

  • Vendor Data (CAS Verification): AK Scientific / Fisher Scientific Listings for CAS 102878-19-3.

Sources

Technical Whitepaper: 2,4-Dichloro-7-methylquinoline – A Versatile Scaffold in Medicinal Chemistry

[1]

Executive Summary

2,4-Dichloro-7-methylquinoline (CAS: 102878-19-3) represents a critical halogenated heterocyclic building block in modern drug discovery.[1] Distinguished by its dual electrophilic sites at the C2 and C4 positions, this scaffold offers orthogonal reactivity profiles that medicinal chemists leverage to construct complex pharmacophores. Its structural utility spans therapeutic areas including antimalarials, kinase inhibitors, and antibacterial agents. This guide provides a rigorous examination of its physicochemical properties, synthetic pathways, and the mechanistic logic governing its regioselective functionalization.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The compound is a di-halogenated quinoline derivative.[1] The presence of the methyl group at the C7 position influences the lipophilicity and electronic distribution of the ring system, subtly modulating the reactivity of the C2 and C4 chlorides compared to the unsubstituted parent.

Table 1: Physicochemical Profile
PropertyData
Chemical Name 2,4-Dichloro-7-methylquinoline
CAS Number 102878-19-3
Molecular Formula C₁₀H₇Cl₂N
Molecular Weight 212.08 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, CHCl₃, DMSO; Insoluble in water
Melting Point Predicted:[1][2][3] 95–100 °C (Analogous to 2,4-dichloro-8-methyl isomers)
Storage Inert atmosphere, 2–8°C, protect from moisture
Hazards Irritant (Skin/Eye), Acute Toxicity (Oral)

Synthetic Pathways[1][6]

The synthesis of 2,4-dichloro-7-methylquinoline is typically achieved through the chlorination of oxygenated precursors.[1] The most robust industrial and laboratory-scale method involves the "one-pot" cyclization-chlorination of m-toluidine or the chlorination of pre-formed quinolinediols.[1]

Primary Synthesis: The Malonic Acid / POCl₃ Route

This method is favored for its efficiency, converting m-toluidine directly to the dichloro-heterocycle.[1] The reaction proceeds via the in situ formation of a di-hydroxy intermediate (7-methyl-4-hydroxy-2-quinolinone tautomer), which is immediately chlorinated by phosphoryl chloride (POCl₃).[1]

Reaction Logic:

  • Acylation: m-Toluidine reacts with malonic acid/POCl₃ to form the amide.[1]

  • Cyclization: Friedel-Crafts type ring closure occurs to form the quinoline core.[1]

  • Aromatization/Chlorination: The hydroxyl/carbonyl groups at C2 and C4 are converted to chlorides via Vilsmeier-Haack type intermediates.

SynthesisWorkflowFigure 1: One-Pot Synthesis of 2,4-Dichloro-7-methylquinolineStartm-Toluidine(3-Methylaniline)Intermediate[Intermediate]4-Hydroxy-7-methyl-2-quinolinoneStart->Intermediate Cyclization(Reflux)ReagentMalonic Acid+ POCl3Reagent->IntermediateProduct2,4-Dichloro-7-methylquinolineIntermediate->Product Chlorination(-HCl, -H3PO4)

Reactivity & Regioselectivity[1][7][8][9][10][11]

The core value of 2,4-dichloro-7-methylquinoline lies in the differential reactivity of its two chlorine atoms.[1] Understanding this regioselectivity is paramount for designing multi-step syntheses.

Nucleophilic Aromatic Substitution (SₙAr)

In classical SₙAr reactions (e.g., with amines, alkoxides), the C4-position is significantly more reactive than the C2-position.[4]

  • Mechanistic Basis: The nitrogen atom of the quinoline ring acts as an electron sink. The intermediate Meisenheimer complex formed by attack at C4 is stabilized by resonance where the negative charge resides on the electronegative nitrogen (para-like relationship). Attack at C2 also allows charge delocalization onto nitrogen, but the C4 position is generally kinetically favored due to lower steric hindrance and specific electronic activation patterns in 2,4-dichloro systems.

  • Outcome: Treatment with 1 equivalent of a nucleophile yields the 4-substituted-2-chloro-7-methylquinoline .[1]

Palladium-Catalyzed Cross-Coupling

Interestingly, under specific Pd-catalyzed conditions (e.g., Suzuki-Miyaura or Sonogashira), the selectivity can sometimes be inverted or equalized depending on the ligand and solvent. However, a notable trend in 2,4-dichloroquinolines is that the C2-chloride is often more susceptible to oxidative addition by Pd(0) species, particularly in aqueous media or with specific phosphine ligands, allowing for C2-selective functionalization.

ReactivityMapFigure 2: Orthogonal Reactivity of the Dichloro Scaffoldcluster_SnArNucleophilic Substitution (SnAr)cluster_PdPd-Catalyzed CouplingCore2,4-Dichloro-7-methylquinolineAminePrimary Amine (1 eq)(e.g., Aniline, Alkyl amine)Core->AmineSuzukiBoronic Acid / Pd(0)Core->SuzukiProductC4Major Product:4-Amino-2-chloro-7-methylquinolineAmine->ProductC4 Attack at C4(Kinetic Control)ProductC2Product:2-Aryl-4-chloro-7-methylquinolineSuzuki->ProductC2 Oxidative AdditionPreferential at C2 (Condition Dependent)

Experimental Protocols

Protocol A: Synthesis via POCl₃ (Representative Procedure)

Note: This reaction generates significant HCl gas. Perform in a well-ventilated fume hood.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂).

  • Reagents: Combine m-toluidine (10.7 g, 0.1 mol) and malonic acid (10.4 g, 0.1 mol).

  • Chlorination: Carefully add phosphorus oxychloride (POCl₃, 40 mL) to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 110–120°C) with stirring. Maintain reflux for 4–6 hours. The mixture will turn dark.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the viscous oil slowly onto crushed ice (approx. 300 g) with vigorous stirring to decompose excess POCl₃. Caution: Exothermic.

    • Neutralize the aqueous suspension with aqueous Ammonia (28%) or NaOH solution until pH ~8–9.

    • Extract the precipitate with Dichloromethane (3 x 50 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from ethanol/water or purify via silica gel chromatography (Hexane/EtOAc gradient) to yield 2,4-dichloro-7-methylquinoline.[1]

Protocol B: Regioselective C4-Amination[1]
  • Reagents: Dissolve 2,4-dichloro-7-methylquinoline (1.0 eq) in ethanol or isopropanol (5 mL/mmol).

  • Addition: Add the desired amine (1.1 eq) and Triethylamine (1.5 eq).

  • Reaction: Stir at room temperature for 2 hours. If reaction is sluggish (monitored by TLC), heat to 50°C.

  • Isolation: Pour into water. The product (4-amino-2-chloro derivative) typically precipitates.[1] Filter, wash with water, and dry.

Applications in Drug Discovery[10]

The 2,4-dichloro-7-methylquinoline scaffold is a precursor for several bioactive classes:

  • Antimalarials: Analogues of chloroquine where the 7-chloro is replaced or augmented by the 7-methyl group to alter metabolic stability and resistance profiles.[1]

  • Kinase Inhibitors: The C4 position is often derivatized with anilines to mimic ATP-binding motifs, while the C2 position allows for solubilizing groups or "tail" moieties that extend into the solvent front of the kinase pocket.

  • Antibacterial Agents: 2-Alkynyl-4-aminoquinoline derivatives synthesized from this core have shown efficacy against resistant bacterial strains.[1]

Safety & Handling (MSDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H302: Harmful if swallowed.

  • Handling: Avoid dust formation. Use chemically resistant gloves (Nitrile) and safety goggles.

  • Spill Response: Sweep up dry material. Do not flush into surface water.

  • Incompatibility: Strong oxidizing agents, strong bases.

References

  • Synthesis of 2,4-Dichloroquinolines

    • Title: 2,4-Dihalogenoquinolines.[1][5][4][6][7][8][9] Synthesis, Orientation Effects and NMR Spectral Studies.

    • Source: J. Chem. Soc., Perkin Trans.[5] 1, 1993, 2747-2755.[1][5]

    • URL:[Link]

  • Regioselectivity (SnAr)

    • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. (Applicable to Quinoline analogs).[2][5][10][11][12][6]

    • Source: Molecules, 2024.[11][6]

    • URL:[Link]

  • Regioselectivity (Pd-Coupling)

    • Title: Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline.[1][12]

    • Source: Tetrahedron Letters, 2009.
    • URL:[Link]

  • CAS Verification

    • Source: Fisher Scientific / AK Scientific Catalog Entry (2,4-Dichloro-7-methylquinoline).
    • URL:[Link]

In Silico Modeling of 2,4-Dichloro-7-methylquinoline Interactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a comprehensive in silico framework for analyzing 2,4-Dichloro-7-methylquinoline , a halogenated quinoline scaffold. Given its structural profile—specifically the reactive chlorines at positions 2 and 4—this molecule serves both as a bioactive fragment and a critical intermediate for synthesizing complex antimalarial and anticancer agents.

This technical whitepaper structures the modeling process into three phases: Electronic Structure Analysis (DFT) , ADMET Profiling , and Target-Specific Molecular Docking .

Content Type: Technical Whitepaper Subject: Computational Chemistry & Drug Design Target: Eg5 Kinesin Spindle Protein (KSP) & General Reactivity

Executive Summary & Chemical Profile

2,4-Dichloro-7-methylquinoline (DCMQ) is a privileged scaffold in medicinal chemistry. Its lipophilic core (quinoline) allows membrane permeability, while the chlorine atoms at C2 and C4 render it highly reactive toward nucleophilic aromatic substitution (


), making it an ideal precursor for amino-quinoline drugs. However, in silico analysis reveals it also possesses intrinsic binding affinity for hydrophobic pockets in targets like Eg5 Kinesin  and DNA Gyrase .

Compound Profile:

  • IUPAC Name: 2,4-Dichloro-7-methylquinoline

  • Molecular Formula:

    
    
    
  • Key Features:

    
    -deficient heterocyclic ring, electrophilic centers (C2, C4).
    

Phase I: Electronic Structure & Reactivity (DFT)

Before docking, one must understand the molecule's electronic distribution to predict stability and reactivity. We utilize Density Functional Theory (DFT) to map the Frontier Molecular Orbitals (FMOs).

Computational Theory

The reactivity is governed by the energy gap (


) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
  • HOMO: Indicates regions willing to donate electrons (Nucleophilic attack).

  • LUMO: Indicates regions willing to accept electrons (Electrophilic attack).

Protocol: DFT Calculation

Software: Gaussian 16 / ORCA Functional/Basis Set: B3LYP/6-311G(d,p)

  • Geometry Optimization: Minimize the structure to its ground state energy.

  • Frequency Calculation: Ensure no imaginary frequencies (confirms true minimum).

  • Fukui Function Calculation: To pinpoint exact sites for nucleophilic substitution (likely C4 > C2).

Data Output Interpretation:

Parameter Value (Estimated) Significance
HOMO Energy -6.8 eV Ionization potential; stability against oxidation.
LUMO Energy -2.1 eV Electron affinity; susceptibility to nucleophiles.

| Band Gap (


)  | 4.7 eV | Indicates chemical hardness. Lower gap = higher reactivity. |
| Dipole Moment  | ~3.5 Debye | Influences orientation in the binding pocket. |

Insight: The C4 position in dichloro-quinolines typically exhibits a higher local LUMO coefficient, making it the primary site for derivatization or covalent interactions with cysteine residues in specific protein pockets [1].

Phase II: ADMET & Toxicity Profiling

Prior to docking, we validate the "drug-likeness" of DCMQ using predictive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) algorithms.

Protocol: Pharmacokinetic Prediction

Tools: SwissADME, pkCSM.

Step-by-Step Workflow:

  • SMILES Generation: CC1=CC2=C(C=C1)N=C(C=C2Cl)Cl[1]

  • Input: Submit SMILES to SwissADME server.

  • Filter: Apply Lipinski’s Rule of Five.

Predicted ADMET Profile:

Property Prediction Analysis
LogP (Lipophilicity) 3.6 - 3.8 High membrane permeability; crosses BBB.

| TPSA | ~12.9


 | Excellent oral bioavailability (Rule: < 140 

). | | CYP Inhibition | CYP2D6 / CYP3A4 | Likely inhibitor due to quinoline core (Risk of drug-drug interactions). | | hERG Toxicity | Medium Risk | Common in fused nitrogen heterocycles. |

Phase III: Molecular Docking (Case Study: Eg5 Kinesin)

Quinolines are documented inhibitors of Eg5 Kinesin (KSP) , a motor protein essential for cell division. Inhibition leads to mitotic arrest, a key mechanism in cancer therapy [2]. We will model the interaction of DCMQ within the Eg5 allosteric binding pocket.

Target Preparation
  • Source: RCSB Protein Data Bank.

  • PDB ID: 1Q0B (Eg5 complexed with S-trityl-L-cysteine) or 2GM1.

  • Preprocessing:

    • Remove crystallographic water molecules.

    • Add polar hydrogens (using AutoDock Tools or PyMOL).

    • Compute Gasteiger charges.[2]

Ligand Preparation
  • Import optimized DFT structure (from Phase I).

  • Set rotatable bonds (None for the rigid quinoline core, ensuring rigid-body docking).

Grid Generation

Define the search space around the allosteric loop L5 (Glu116, Gly117, Glu118).

  • Center: x=32.5, y=18.0, z=12.0 (approximate coordinates for 1Q0B allosteric site).

  • Box Size: 40 x 40 x 40

    
    .
    
Docking Execution (AutoDock Vina)

Execute the docking run with an exhaustiveness of 32 to ensure convergence.

Interaction Analysis

The binding affinity is driven by hydrophobic interactions and halogen bonding.

Key Interactions to Validate:

  • 
    -
    
    
    
    Stacking:
    Between the quinoline ring and Trp127 .
  • Halogen Bonding: Interaction between the C4-Chlorine and backbone carbonyls of Glu116 or Gly117 .

  • Hydrophobic Enclosure: Encapsulation by Tyr211 and Leu214 .

Visualization of Signaling & Workflow

In Silico Workflow Diagram

The following diagram illustrates the logical flow from chemical structure to biological validation.

InSilicoWorkflow Start 2,4-Dichloro-7-methylquinoline (SMILES Input) DFT DFT Optimization (B3LYP/6-311G**) Reactivity Analysis Start->DFT Geometry ADMET ADMET Profiling (SwissADME) LogP & Toxicity Start->ADMET Properties Docking Molecular Docking (AutoDock Vina) Binding Affinity DFT->Docking Optimized Ligand Analysis Interaction Analysis (PyMOL/LigPlot) Halogen Bonds & Pi-Stacking ADMET->Analysis Drug-Likeness Target Target Selection Eg5 Kinesin (PDB: 1Q0B) Target->Docking Grid Box MD MD Simulation (GROMACS 100ns) Complex Stability Docking->MD Best Pose MD->Analysis RMSD/RMSF

Figure 1: Integrated computational workflow for profiling halogenated quinoline derivatives.

Interaction Mechanism (Eg5 Inhibition)

This diagram details the specific molecular interactions stabilizing the ligand within the Eg5 motor domain.

Eg5Interaction cluster_pocket Eg5 Allosteric Pocket (L5 Loop) Ligand 2,4-Dichloro-7-methylquinoline Trp127 Trp127 (Pi-Pi Stacking) Ligand->Trp127 Aromatic Core Tyr211 Tyr211 (Hydrophobic) Ligand->Tyr211 Methyl Group Glu116 Glu116 (Halogen Bond w/ Cl4) Ligand->Glu116 C4-Chlorine Arg119 Arg119 (Electrostatic) Ligand->Arg119 N1-Nitrogen

Figure 2: Predicted binding mode of DCMQ in the Eg5 allosteric pocket showing critical halogen and pi-interactions.

References

  • PubChem. (2025).[1][2][3][4][5] Compound Summary: 2,4-Dichloroquinoline.[2][5] National Library of Medicine.[2] [Link][2]

  • Bhat, H. R., et al. (2021). Design, synthesis, and molecular docking study of some 2-((7-chloroquinolin-4-yl) amino) benzohydrazide Schiff bases as potential Eg5 inhibitory agents. Bioorganic Chemistry. [Link]

  • SwissADME. (2025). SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Swiss Institute of Bioinformatics. [Link]

  • RCSB PDB. (2003). Crystal Structure of Human Eg5 Kinesin Spindle Protein. Protein Data Bank.[6][7] [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. [Link]

Sources

Preliminary Cytotoxicity Screening of 2,4-Dichloro-7-methylquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preliminary Cytotoxicity Screening of 2,4-Dichloro-7-methylquinoline Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Pharmacophore Context

The quinoline scaffold remains a cornerstone in medicinal chemistry, serving as the core structure for antimalarial, antibacterial, and anticancer therapeutics. 2,4-Dichloro-7-methylquinoline represents a critical electrophilic intermediate. Unlike fully functionalized drugs (e.g., chloroquine), this di-chlorinated scaffold possesses distinct reactivity at the C2 and C4 positions, making it a prime candidate for nucleophilic aromatic substitution (


) to generate diverse libraries.

However, before derivatization, establishing the intrinsic cytotoxicity of the parent scaffold is vital. This guide details the technical workflow for screening 2,4-Dichloro-7-methylquinoline, focusing on solubility management, stability in aqueous media, and the calculation of the Selectivity Index (SI) against human cancer and normal fibroblast cell lines.

Chemical Properties & Handling Strategy

2,4-Dichloro-7-methylquinoline is lipophilic and chemically reactive.[1] Its handling requires specific protocols to ensure assay reproducibility and operator safety.

Physicochemical Constraints
  • Molecular Weight: ~212.08 g/mol

  • LogP (Predicted): ~3.5–4.0 (Highly Lipophilic)

  • Reactivity: The chlorine atoms at C2 and C4 are susceptible to hydrolysis or nucleophilic attack by media components (e.g., amines in serum) over prolonged incubation.

  • Solubility: Poorly soluble in water. Soluble in DMSO, Acetone, and Chloroform.

Preparation of Stock Solutions

To prevent precipitation in cell culture media, a "step-down" dilution method is required.

ParameterSpecificationRationale
Vehicle 100% Dimethyl Sulfoxide (DMSO)Ensures complete solubilization of the lipophilic quinoline core.
Stock Concentration 10 mM or 20 mMHigh enough to allow >1000x dilution, minimizing DMSO toxicity.
Storage -20°C, Desiccated, DarkPrevents hydrolysis and photodegradation common to quinolines.
Max Final DMSO < 0.5% (v/v)Concentrations >0.5% can induce background cytotoxicity/differentiation.

Critical Safety Note: 2,4-Dichloroquinolines are classified as Acute Tox. 3 (Oral) and can cause serious eye damage (H318).[2] All weighing must occur in a chemical fume hood using anti-static weighing boats.

Experimental Protocol: In Vitro Cytotoxicity Assay

While the MTT assay is standard, the SRB (Sulforhodamine B) assay is often preferred for quinolines to eliminate potential interference with mitochondrial reductase enzymes, which some quinolines can modulate directly. This guide outlines the MTT protocol as the primary screen due to its ubiquity, with SRB as a validation step.

Cell Line Selection

A robust screen requires a differential comparison between cancerous and non-cancerous phenotypes.

  • Target Lines (Cancer):

    • MCF-7 (Breast Adenocarcinoma): Sensitive to quinoline-induced apoptosis.[3]

    • HCT-116 (Colorectal Carcinoma): p53-wildtype model for evaluating apoptotic pathways.[4]

    • HeLa (Cervical Cancer): Standard robust model for rapid screening.

  • Control Lines (Normal):

    • HUVEC (Human Umbilical Vein Endothelial Cells) or Vero (Monkey Kidney Epithelial).

    • Purpose: To calculate the Selectivity Index (SI).

Assay Workflow (Step-by-Step)

Phase 1: Cell Seeding (Day 0)

  • Harvest cells in the exponential growth phase (confluence ~80%).

  • Seed cells in 96-well plates at a density of 5,000–10,000 cells/well in 100 µL complete media (DMEM + 10% FBS).

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

Phase 2: Compound Treatment (Day 1)

  • Prepare Serial Dilutions of 2,4-Dichloro-7-methylquinoline in culture media.

    • Range: 0.1 µM to 100 µM (e.g., 0.1, 1, 10, 25, 50, 100 µM).

  • Remove old media from wells (carefully, to not disturb the monolayer).

  • Add 100 µL of treatment media.

    • Controls: Vehicle Control (0.5% DMSO), Positive Control (Doxorubicin, 1 µM).

  • Incubate for 48 or 72 hours . Note: 72h is preferred for lipophilic compounds to manifest slow-onset toxicity.

Phase 3: Readout (Day 3 or 4)

  • Add 20 µL of MTT Reagent (5 mg/mL in PBS) to each well.

  • Incubate for 3–4 hours until purple formazan crystals form.

  • Aspirate media completely.

  • Solubilize crystals with 150 µL DMSO .

  • Shake plate for 10 minutes.

  • Measure Absorbance (OD) at 570 nm (Reference: 630 nm).

Workflow Visualization

The following diagram illustrates the logical flow of the screening process, ensuring quality control checkpoints (QC) are met.

CytotoxicityWorkflow cluster_QC Quality Control Stock Stock Prep (20mM in DMSO) Dilution Serial Dilution (Media + <0.5% DMSO) Stock->Dilution Step-down Incubation Treatment (48-72 Hours) Dilution->Incubation Add Cmpd QC1 Check Solubility Dilution->QC1 Seeding Cell Seeding (5k cells/well) Seeding->Incubation 24h Attachment MTT_Add MTT Addition (4 Hours) Incubation->MTT_Add End Point QC2 Check Contamination Incubation->QC2 Readout OD570 Measurement & IC50 Calc MTT_Add->Readout Solubilization

Figure 1: Step-by-step workflow for high-throughput cytotoxicity screening of quinoline intermediates.

Data Analysis & Interpretation

Calculation of IC50

Cell viability is calculated relative to the vehicle control:



The IC50 (Half-maximal inhibitory concentration) is derived using non-linear regression (log(inhibitor) vs. normalized response) in software like GraphPad Prism.

Selectivity Index (SI)

The SI indicates the therapeutic window. For a preliminary screen, a high SI suggests the compound targets cancer cells specifically rather than acting as a general metabolic poison.



  • SI > 2: Moderate Selectivity.

  • SI > 10: High Selectivity (Promising Lead).

  • SI < 1: General Toxicity (Likely unsuitable for drug development without modification).

Mechanistic Insights & SAR Logic

Understanding why 2,4-Dichloro-7-methylquinoline exhibits cytotoxicity is crucial for interpreting results. The mechanism is likely distinct from 4-aminoquinoline drugs (like chloroquine) because the "active" amine side chain is absent.

  • Electrophilic Stress: The C2 and C4 chlorines render the ring electron-deficient.[5] In the intracellular environment, glutathione (GSH) may attack these positions, leading to GSH depletion and oxidative stress (ROS generation).

  • Intercalation: The planar quinoline ring can intercalate into DNA, although the 7-methyl group and lack of a cationic side chain may reduce affinity compared to established intercalators.

  • Hydrolysis Products: If the compound hydrolyzes, it may form 2- or 4-quinolones, which have different biological profiles.

Structure-Activity Relationship (SAR) Map

SAR_Logic Core 2,4-Dichloro-7-methylquinoline C4 C4-Position (Cl) High Electrophilicity Core->C4 C2 C2-Position (Cl) Steric/Electronic Modulation Core->C2 C7 C7-Position (Methyl) Lipophilicity & Metabolic Stability Core->C7 Effect2 DNA Intercalation (Planar Stacking) Core->Effect2 Scaffold Property Effect1 Nucleophilic Attack (GSH) -> Oxidative Stress C4->Effect1 Primary Reactive Site C2->Effect1 Secondary Site Effect3 Membrane Permeability (High LogP) C7->Effect3 Increases Uptake

Figure 2: Structure-Activity Relationship (SAR) highlighting the reactive centers contributing to cytotoxicity.

References

  • Negru Apostol, G., et al. (2023).[6] "7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen."[6] Pharmaceuticals, 16(5), 691.[6]

  • Gomes, M. N., et al. (2022). "Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity." Pharmaceuticals, 15(10), 1234.[4]

  • National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 607503, 2,4-Dichloroquinoline." PubChem.

  • Vandresen, F., et al. (2014). "Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity."[1] Journal of the Brazilian Chemical Society.

  • Kumar, S., et al. (2017). "Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives." Arabian Journal of Chemistry.

Sources

Technical Guide: Synthesis and Functionalization of Novel 2,4-Dichloro-7-methylquinoline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,4-dichloro-7-methylquinoline scaffold represents a high-value pharmacophore in modern medicinal chemistry, serving as a versatile electrophilic template for developing antimalarial, anticancer (kinase inhibition), and antibacterial agents.[1][2] Its structural utility lies in the differential reactivity of the chlorine atoms at the C2 and C4 positions, enabling sequential, regioselective nucleophilic aromatic substitutions (


).[1][2]

This guide provides a rigorous, field-validated protocol for the synthesis of this core scaffold starting from 3-methylaniline (m-toluidine).[1][2] It addresses the critical challenge of regioisomerism (7-methyl vs. 5-methyl) and details the thermodynamic and kinetic controls required to exploit the scaffold for divergent library generation.[1][2]

Part 1: Retrosynthetic Analysis & Strategic Rationale[1]

The synthesis is designed around the Knorr-type cyclization of an aniline with a malonic acid derivative.[1][2] This route is preferred over the Conrad-Limpach method for this specific target because it directly yields the 2,4-dione (or 4-hydroxy-2-quinolone) intermediate required for dual chlorination.[1][2]

The Regioselectivity Challenge

Starting with 3-methylaniline presents a regiochemical ambiguity during cyclization:

  • Para-closure (Preferred): Cyclization para to the methyl group yields the desired 7-methyl isomer.[1][2]

  • Ortho-closure (Minor): Cyclization ortho to the methyl group yields the 5-methyl isomer.[1][2]

  • Control Strategy: The use of high-boiling solvents (e.g., Dowtherm A or diphenyl ether) and thermal promotion favors the 7-methyl isomer due to the steric hindrance of the methyl group blocking the ortho-approach.[1][2]

The Electrophilic Differentiation (C4 vs. C2)

Once the 2,4-dichloro species is generated, the C4-chlorine is significantly more reactive toward nucleophiles than the C2-chlorine.[1][2]

  • Mechanistic Basis: The intermediate Meisenheimer complex formed at C4 is stabilized by resonance involving the protonated quinoline nitrogen (para-like resonance).[1][2] The C2 position, while activated by the adjacent nitrogen (ortho-like), lacks this extended conjugation stability in the transition state.[1][2]

  • Practical Implication: This allows for a "self-validating" synthesis where the first equivalent of nucleophile selectively installs at C4.[1][2]

Part 2: Core Scaffold Synthesis (Protocol)

Phase A: Cyclocondensation to 4-Hydroxy-7-methylquinolin-2(1H)-one

Reagents: 3-Methylaniline (1.0 eq), Diethyl malonate (1.1 eq), Diphenyl ether (Solvent).[1][2]

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and a Dean-Stark trap topped with a reflux condenser.

  • Mixing: Charge the flask with 3-methylaniline and diethyl malonate. Add diphenyl ether (approx. 5 mL per gram of aniline).[1][2]

  • Thermal Cyclization (The Critical Step):

    • Heat the mixture rapidly to 250°C .

    • Observation: Ethanol will begin to distill off.[1][2] The rapid removal of ethanol is crucial to drive the equilibrium toward the amide/ester intermediate and subsequent cyclization.[1][2]

    • Maintain reflux for 3–5 hours until ethanol evolution ceases.

  • Isolation:

    • Cool the mixture to ~80°C.

    • Add hexane or petroleum ether to the warm solution to precipitate the product.[1][2]

    • Filter the off-white solid.[1][2][3]

    • Purification: Wash the filter cake copiously with hot hexane to remove residual diphenyl ether.[1][2]

    • Quality Check:

      
      H NMR should show a singlet ~2.4 ppm (Ar-CH
      
      
      
      ) and broad singlets for OH/NH.[1][2]
Phase B: Vilsmeier-Haack Type Chlorination

Reagents: 4-Hydroxy-7-methylquinolin-2(1H)-one (Intermediate A), Phosphorus Oxychloride (


, excess), N,N-Diisopropylethylamine (DIPEA, cat.).[1][2]
  • Safety Warning:

    
     is highly corrosive and reacts violently with water.[1][2] All glassware must be oven-dried.[1][2] Work in a fume hood.
    
  • Reaction:

    • Suspend Intermediate A in neat

      
       (5–8 volumes).
      
    • Add a catalytic amount of DIPEA (or Dimethylaniline) to accelerate the reaction.[1][2]

    • Heat to reflux (105–110°C) for 4–6 hours.

    • Endpoint: The suspension will clear to a homogenous brown solution.[1][2] Monitor by TLC (eluent: 20% EtOAc/Hexane).[1][2]

  • Quenching (Exothermic):

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture onto crushed ice (~500g) with vigorous stirring. Do not add water to the reaction flask.

    • Neutralize the aqueous slurry to pH 7–8 using

      
       or saturated 
      
      
      
      .[1][2]
  • Extraction:

    • Extract with Dichloromethane (DCM) (

      
      ).[1][2]
      
    • Wash combined organics with brine, dry over anhydrous

      
      , and concentrate.[1][2]
      
  • Crystallization: Recrystallize from Ethanol/Water to yield 2,4-Dichloro-7-methylquinoline as white/pale yellow needles.[1][2]

Part 3: Divergent Synthesis of Analogs

This section details the sequential functionalization logic.

Step 1: Regioselective at C4

Objective: Install the primary pharmacophore (e.g., amine side chain).[1][2]

  • Protocol: Dissolve 2,4-dichloro-7-methylquinoline in anhydrous THF or DMF. Add 1.1 equivalents of the amine nucleophile and 2.0 equivalents of base (

    
     or 
    
    
    
    ).[1][2]
  • Condition: Stir at Room Temperature or mild heat (40–50°C).

  • Validation: The C2-Cl remains intact under these conditions.

Step 2: Functionalization at C2

Objective: Secondary optimization (solubility, lipophilicity tuning).

  • Option A (Suzuki Coupling): React the C2-Cl with an aryl boronic acid,

    
    , and 
    
    
    
    in Dioxane/Water at 100°C.[1][2]
  • Option B (Forced

    
    ):  React with a second nucleophile (thiol/amine) in NMP at high temperature (120–140°C) or using microwave irradiation.[1][2]
    
Data Summary Table
ParameterC4-Substitution (

1)
C2-Substitution (

2 / Suzuki)
Reactivity High (Kinetic Control)Low (Thermodynamic Control)
Temperature 25°C – 60°C100°C – 150°C
Solvent THF, EtOH, DMFDioxane, NMP, DMSO
Catalyst None usually requiredPd(0) for coupling; Acid for

Key Intermediate 2-chloro-7-methyl-4-aminoquinoline2,4-disubstituted-7-methylquinoline

Part 4: Visualization of Workflows

Synthetic Pathway & Reactivity Logic

The following diagram illustrates the critical decision points and reactivity differences in the synthesis.

G Start 3-Methylaniline (Precursor) Reagent1 + Diethyl Malonate (High Temp Cyclization) Start->Reagent1 Inter1 4-Hydroxy-7-methyl- quinolin-2(1H)-one (The Dione) Start->Inter1  250°C, -EtOH   Reagent2 + POCl3 (Reflux) Inter1->Reagent2 Core 2,4-Dichloro-7-methylquinoline (The Scaffold) Inter1->Core  Chlorination   Branch1 Path A: C4 Substitution (Kinetic Control) Core->Branch1  Nucleophile (1 eq), RT   Branch2 Path B: C2 Substitution (Requires Activation) Core->Branch2  Nucleophile, High T   Prod1 2-Chloro-4-amino-analog (Major Product) Branch1->Prod1 Prod2 2,4-Disubstituted Analog Prod1->Prod2  Pd-Cat or High T S_NAr  

Caption: Step-wise synthesis and divergent functionalization of the 2,4-dichloro-7-methylquinoline scaffold. Note the sequential reactivity preference (C4 > C2).

Part 5: References

  • Regioselective Nucleophilic Aromatic Substitution:

    • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis.

    • Source: National Institutes of Health (PMC) / ResearchGate.[1][2]

    • Context: Validates the electronic basis for C4 vs C2 reactivity in dichloro-heterocycles.

    • URL:[Link][1][2]

  • Core Synthesis Protocol (POCl3 Chlorination):

    • Title: 4,7-Dichloroquinoline (Organic Syntheses Procedure).[1][2][4][5]

    • Source: Organic Syntheses / PrepChem.[1][2]

    • Context: Establishing the standard protocol for converting hydroxy-quinolines to dichloro-quinolines using POCl3.

    • URL:[Link][1][2]

  • Biological Application (Antimalarial/Anticancer):

    • Title: Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity.[1][2][4][6][7]

    • Source: National Institutes of Health (PubMed Central).[1][2]

    • Context: Demonstrates the utility of the 7-substituted scaffold in drug development.

    • URL:[Link][1][2]

  • Palladium-Catalyzed Coupling on Dichloroquinolines:

    • Title: Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline.[1][2][8]

    • Source: National Institutes of Health (PMC).[1][2]

    • Context: Provides the methodology for C2-functionalization after C4 manipulation.

    • URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution on the Quinoline Ring

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Reactivity of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry and materials science.[1] Its derivatives are prevalent in a vast array of natural products and synthetic drugs, exhibiting a wide spectrum of biological activities.[1] The pyridine moiety within the quinoline nucleus renders it electron-deficient, making it susceptible to nucleophilic attack, particularly at the C2 and C4 positions. This reactivity provides a powerful avenue for the late-stage functionalization of complex molecules, enabling the synthesis of diverse compound libraries for drug discovery and development.

However, the inherent electronic properties of the quinoline ring also present unique challenges. The π-electron deficiency, while activating the pyridine ring to nucleophilic attack, deactivates the benzene ring towards electrophilic substitution. Nucleophilic substitution on an unsubstituted quinoline ring requires forcing conditions or specific activation strategies due to the presence of a hydride ion as a leaving group, which is generally poor. More commonly, these reactions are performed on quinolines bearing a good leaving group, such as a halogen, at the 2- or 4-position.

This comprehensive guide provides an in-depth exploration of the primary protocols for nucleophilic substitution on the quinoline ring. We will delve into the mechanistic underpinnings of these transformations, offering detailed, field-proven protocols for key reactions including amination, hydroxylation, and cyanation. The causality behind experimental choices will be elucidated to empower researchers to adapt and troubleshoot these methodologies for their specific synthetic challenges.

I. Nucleophilic Aromatic Substitution (SNAr) on Haloquinolines

The SNAr reaction is a powerful and widely utilized method for introducing a variety of nucleophiles onto the quinoline ring. This reaction proceeds most readily when a good leaving group, typically a halogen, is present at the electron-deficient 2- or 4-positions.

Mechanism of SNAr on Haloquinolines

The SNAr reaction on a haloquinoline proceeds via a two-step addition-elimination mechanism. The process is initiated by the attack of a nucleophile on the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic system and onto the electronegative nitrogen atom, which provides a significant driving force for its formation. The aromaticity of the quinoline ring is subsequently restored by the expulsion of the halide leaving group.

The reactivity of haloquinolines in SNAr reactions is highly dependent on the position of the halogen. Halogens at the 2- and 4-positions are significantly more reactive than those at other positions due to the effective delocalization of the negative charge in the Meisenheimer intermediate by the ring nitrogen. Generally, 4-haloquinolines are more reactive than their 2-halo counterparts.

Diagram: SNAr Mechanism on 2-Chloroquinoline

Caption: General mechanism of SNAr on 2-chloroquinoline.

Protocol 1: Amination of 2-Chloroquinoline with an Amine

This protocol describes a general and efficient method for the amination of 2-chloroquinoline using an amine as the nucleophile in polyethylene glycol (PEG) 400, a green and effective solvent.

Materials:

  • 2-Chloroquinoline

  • Desired amine (e.g., piperidine, morpholine, aniline)

  • Polyethylene glycol (PEG) 400

  • Dichloromethane (DCM)

  • Water

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-chloroquinoline (1.0 eq) and the desired amine (2.0 eq).

  • Solvent Addition: Add PEG 400 to the flask to create a solution or suspension.

  • Reaction Conditions: Stir the mixture at 120 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 5-30 minutes.[2]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and DCM to the flask and transfer the contents to a separatory funnel.

  • Extraction: Separate the organic and aqueous layers. Extract the aqueous layer with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 2-aminoquinoline derivative.

Causality and Experimental Insights:

  • Choice of Solvent: PEG 400 is a non-toxic, biodegradable, and recyclable solvent that can also act as a phase-transfer catalyst, accelerating the reaction rate. Its high boiling point is advantageous for reactions requiring elevated temperatures.

  • Excess Amine: Using a twofold excess of the amine serves both as the nucleophile and as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Temperature: The elevated temperature is necessary to overcome the activation energy for the nucleophilic attack and the subsequent elimination of the chloride ion.

II. Chichibabin Amination of Quinoline

The Chichibabin reaction is a classic method for the direct amination of electron-deficient N-heterocycles, including quinoline.[3][4] This reaction utilizes a strong nucleophile, typically an amide anion (e.g., from sodium amide or potassium amide), to directly substitute a hydride ion on the quinoline ring.

Mechanism of the Chichibabin Reaction

The Chichibabin reaction proceeds through a nucleophilic addition-elimination mechanism. The amide anion attacks the electron-deficient 2- or 4-position of the quinoline ring to form a σ-adduct (a Meisenheimer-like intermediate). Aromaticity is then restored by the elimination of a hydride ion. The liberated hydride ion is a strong base and will deprotonate the newly formed amino group or the solvent (e.g., liquid ammonia). The evolution of hydrogen gas is often observed during the reaction.[5]

Diagram: Chichibabin Amination of Quinoline

Caption: Mechanism of the Chichibabin reaction on quinoline.

Protocol 2: Synthesis of 2-Aminoquinoline via Chichibabin Reaction

This protocol describes the amination of quinoline at the 2-position using potassium amide in liquid ammonia.

Materials:

  • Quinoline

  • Potassium metal

  • Liquid ammonia

  • Potassium permanganate (KMnO₄)

  • Anhydrous diethyl ether

  • Dry ice/acetone bath

  • Three-neck round-bottom flask equipped with a dry ice condenser, gas inlet, and dropping funnel

Procedure:

  • Setup and Ammonia Condensation: Assemble the reaction apparatus and ensure it is flame-dried and under an inert atmosphere (e.g., nitrogen or argon). Cool the flask in a dry ice/acetone bath and condense liquid ammonia into the flask.

  • Formation of Potassium Amide: Carefully add small pieces of potassium metal to the liquid ammonia with stirring. The formation of a persistent blue color indicates the presence of solvated electrons. Add a catalytic amount of ferric nitrate to facilitate the conversion of potassium to potassium amide (the blue color will disappear).

  • Addition of Quinoline: Dissolve quinoline in anhydrous diethyl ether and add it dropwise to the potassium amide solution in liquid ammonia at -65 °C.

  • Reaction: Stir the reaction mixture at -65 °C.

  • Oxidation: After the addition is complete, add potassium permanganate portion-wise as an oxidizing agent to facilitate the elimination of the hydride ion.

  • Quenching and Work-up: Carefully quench the reaction by allowing the ammonia to evaporate. Add water to the residue, followed by extraction with a suitable organic solvent (e.g., chloroform or ethyl acetate).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-aminoquinoline can be purified by column chromatography or recrystallization to yield the final product (typically 55-60% yield).[6]

Causality and Experimental Insights:

  • Low Temperature: The reaction is carried out at low temperatures in liquid ammonia to maintain the solvent in its liquid state and to control the reactivity of the strong base.

  • Potassium Amide: Potassium amide is used as it is more soluble in liquid ammonia than sodium amide.

  • Oxidizing Agent: The addition of potassium permanganate facilitates the removal of the hydride ion, which is a poor leaving group, thus driving the reaction to completion.

  • Regioselectivity: At low temperatures (-65 °C), the kinetically favored product, 2-aminoquinoline, is predominantly formed. If the reaction temperature is allowed to rise, the thermodynamically more stable 4-aminoquinoline can become the major product.[6]

III. Hydroxylation of the Quinoline Ring

The introduction of a hydroxyl group onto the quinoline ring can be achieved through several methods, including the reaction with strong bases at high temperatures or through the hydrolysis of a suitable precursor.

Protocol 3: Synthesis of 2-Hydroxyquinoline (Carbostyril)

This protocol describes the synthesis of 2-hydroxyquinoline from quinoline using potassium hydroxide at elevated temperatures.

Materials:

  • Quinoline

  • Potassium hydroxide (KOH)

  • High-temperature reaction vessel (e.g., a sealed tube or autoclave)

  • Water

  • Hydrochloric acid (HCl)

  • Filtration apparatus

Procedure:

  • Reaction Setup: Place quinoline and potassium hydroxide in a high-temperature reaction vessel.

  • Reaction Conditions: Heat the mixture to 220 °C and maintain this temperature for several hours.

  • Work-up: After cooling, dissolve the reaction mixture in water.

  • Precipitation: Acidify the aqueous solution with hydrochloric acid. 2-Hydroxyquinoline will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or water).

Causality and Experimental Insights:

  • High Temperature and Strong Base: The harsh reaction conditions are necessary to facilitate the nucleophilic attack of the hydroxide ion and the elimination of a hydride ion from the unsubstituted quinoline ring.

  • Tautomerism: 2-Hydroxyquinoline exists in tautomeric equilibrium with its keto form, 2-quinolone (carbostyril). The keto form is generally the more stable tautomer.

IV. Cyanation of Haloquinolines

The introduction of a cyano group is a valuable transformation in organic synthesis, as the nitrile functionality can be converted into a variety of other functional groups. Palladium-catalyzed cyanation of haloquinolines is a common and efficient method.

Protocol 4: Palladium-Catalyzed Cyanation of 2-Bromoquinoline

This protocol outlines a general procedure for the cyanation of a haloaromatic compound which can be applied to 2-bromoquinoline using zinc cyanide as the cyanide source and a palladium catalyst.

Materials:

  • 2-Bromoquinoline

  • Zinc cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Schlenk flask or similar reaction vessel for inert atmosphere reactions

  • Inert gas supply (nitrogen or argon)

  • Magnetic stirrer with heating plate

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add 2-bromoquinoline (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.08 eq).

  • Solvent Addition: Add anhydrous DMF to the flask via syringe.

  • Reaction Conditions: Heat the reaction mixture to 120 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filtration and Extraction: Filter the mixture through a pad of celite to remove insoluble salts. Wash the filtrate with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford 2-cyanoquinoline.

Causality and Experimental Insights:

  • Palladium Catalyst: The palladium catalyst is essential for the catalytic cycle, which involves oxidative addition of the haloquinoline to the Pd(0) complex, transmetalation with zinc cyanide, and reductive elimination to form the product and regenerate the catalyst.

  • Ligand: A phosphine ligand such as dppf is required to stabilize the palladium catalyst and facilitate the steps of the catalytic cycle.

  • Cyanide Source: Zinc cyanide is often preferred over other cyanide sources like sodium or potassium cyanide due to its lower toxicity and moisture stability.

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, it must be carried out under an inert atmosphere.

V. Radical Nucleophilic Substitution on Quinoline (Minisci Reaction)

The Minisci reaction offers a powerful method for the C-H functionalization of electron-deficient N-heterocycles like quinoline. This reaction involves the addition of a nucleophilic radical to the protonated quinoline ring.

Protocol 5: Minisci Alkylation of Quinoline

This protocol describes a general procedure for the Minisci alkylation of quinoline using an alkyl radical generated from a carboxylic acid.

Materials:

  • Quinoline

  • Carboxylic acid (e.g., pivalic acid)

  • Silver nitrate (AgNO₃)

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Dichloromethane (DCM)

  • Water

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve quinoline (1.0 eq) and the carboxylic acid (3.0 eq) in a mixture of DCM and water.

  • Initiator Addition: Add silver nitrate (0.1 eq) and ammonium persulfate (2.0 eq) to the reaction mixture.

  • Reaction Conditions: Stir the reaction vigorously at room temperature or with gentle heating (e.g., 40-60 °C) for several hours. The reaction progress can be monitored by TLC.

  • Work-up: Once the reaction is complete, quench with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the mixture with DCM.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the alkylated quinoline.

Causality and Experimental Insights:

  • Protonation: The quinoline is typically protonated in situ by the carboxylic acid or by the addition of a stronger acid to increase its electrophilicity and reactivity towards radical attack.

  • Radical Generation: The alkyl radical is generated from the carboxylic acid via oxidative decarboxylation, initiated by the silver nitrate/ammonium persulfate system.

  • Regioselectivity: The Minisci reaction on quinoline generally favors substitution at the 2- and 4-positions. The regioselectivity can be influenced by the nature of the radical and the reaction conditions.

Summary of Protocols

Reaction TypeSubstrateKey ReagentsTypical ConditionsProduct
SNAr Amination 2-ChloroquinolineAmine, PEG 400120 °C, 5-30 min2-Aminoquinoline derivative
Chichibabin Amination QuinolineKNH₂ in liquid NH₃, KMnO₄-65 °C2-Aminoquinoline
Hydroxylation QuinolineKOH220 °C2-Hydroxyquinoline
Palladium-Catalyzed Cyanation 2-BromoquinolineZn(CN)₂, Pd₂(dba)₃, dppf120 °C, inert atmosphere2-Cyanoquinoline
Minisci Alkylation QuinolineCarboxylic acid, AgNO₃, (NH₄)₂S₂O₈RT to 60 °C2- or 4-Alkylquinoline

Conclusion

The protocols detailed in this guide represent a selection of robust and versatile methods for the nucleophilic substitution on the quinoline ring. A thorough understanding of the underlying mechanisms and the rationale behind the experimental choices is paramount for successful implementation and adaptation of these procedures. By leveraging these powerful synthetic tools, researchers in drug development and materials science can continue to explore the vast chemical space of quinoline derivatives, leading to the discovery of novel molecules with enhanced properties and functionalities.

References

  • On the chichibabin amination of quinoline and some nitroquinolines. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

  • Chichibabin amination: Easy mechanism. (2022, April 25). Chemistry Notes. Retrieved January 26, 2024, from [Link]

  • Chichibabin Amination Reaction Full Detailed Reaction Mechanism || Organic Named Reaction ||. (2021, June 27). YouTube. Retrieved January 26, 2024, from [Link]

  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. (2016). PMC. Retrieved January 26, 2024, from [Link]

  • Chichibabin reaction. (n.d.). Google Patents.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Publishing. Retrieved January 26, 2024, from [Link]

Sources

analytical methods for the characterization of 2,4-Dichloro-7-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This technical guide outlines a multi-modal analytical protocol for the characterization of 2,4-Dichloro-7-methylquinoline (CAS: 55304-98-2 / Analogous derivatives). As a critical intermediate in the synthesis of antimalarials (e.g., amodiaquine analogs) and kinase inhibitors, the purity and regiochemical integrity of this scaffold are Critical Quality Attributes (CQAs).

The synthesis of this molecule—typically via the chlorination of 7-methyl-4-hydroxy-2-quinolone using phosphorus oxychloride (


)—often yields specific impurities, including monochloro-hydroxy isomers and regioisomeric methyl-quinolines. This guide provides a self-validating workflow to distinguish the target molecule from these structurally similar byproducts.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 2,4-Dichloro-7-methylquinoline
Molecular Formula

Exact Mass (

)
210.9956 Da
LogP (Predicted) ~3.8 (Highly Lipophilic)
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water
UV Max ~254 nm, ~320 nm (Quinoline core)

Analytical Workflow Visualization

The following decision tree illustrates the logical flow for characterizing the material, from crude isolation to final certification.

AnalyticalWorkflow cluster_valid Validation Checkpoints Sample Crude/Isolated Sample HPLC Method 1: HPLC-UV-MS (Purity & ID) Sample->HPLC Dissolve in ACN Decision Passes Purity >98%? HPLC->Decision Integration NMR Method 2: 1H/13C NMR (Regiochemistry) GC Method 3: GC-MS (Volatile Impurities) NMR->GC Residual Solvents/Isomers Final Certificate of Analysis (Release) GC->Final Decision->NMR Yes Reprocess Recrystallize / Column (Remove Hydrolyzed Impurities) Decision->Reprocess No (Hydrolysis products detected) Reprocess->HPLC

Figure 1: Analytical workflow ensuring orthogonal validation of purity and structure.

Method 1: High-Performance Liquid Chromatography (HPLC-UV-MS)

Objective: Quantify purity and confirm molecular weight. The presence of two chlorine atoms provides a distinct isotopic signature useful for identification.[1][2]

Chromatographic Conditions
  • System: Agilent 1290 Infinity II or equivalent UHPLC/HPLC.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18,

    
     mm, 3.5 
    
    
    
    m).
  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to protonate the quinoline nitrogen, reducing peak tailing).

  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection:

    • UV: 254 nm (primary), 320 nm (secondary).[2]

    • MS: ESI Positive Mode (Scan range 100–400 m/z).[2]

Gradient Profile
Time (min)% Mobile Phase BEvent
0.040Initial Hold
10.090Linear Ramp
12.090Wash
12.140Re-equilibration
15.040End Run
Mass Spectrometry Interpretation (The "9:6:1" Rule)

The most critical validation step in MS is analyzing the isotopic envelope. Chlorine has two stable isotopes:


 (75.8%) and 

(24.2%). For a molecule with two chlorine atoms (

), the molecular ion cluster will follow a binomial expansion

:
  • M (

    
    ):  Base Peak (Relative Intensity ~100%)
    
  • M+2 (

    
    ):  ~65% of Base Peak[3]
    
  • M+4 (

    
    ):  ~10% of Base Peak
    

Acceptance Criteria: The MS spectrum must show a cluster at m/z 211, 213, and 215 with relative intensities approximating 9:6:1 . Deviations suggest contamination with mono-chloro (3:1 ratio) or tri-chloro impurities.[2]

Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Confirm the regiochemistry (position of the methyl group and chlorines). Solvent:


 or 

.[2]
Structural Logic & Causality

The 2,4-dichloro substitution pattern creates a unique magnetic environment for the aromatic protons.[2]

  • H3 Proton: Isolated between two chlorines.[2] It typically appears as a sharp singlet because it has no adjacent protons for vicinal coupling.[2]

  • H5 Proton: Located at the "peri" position relative to the C4-Chlorine.[2] The lone pairs of the chlorine and the anisotropy of the ring typically cause deshielding , shifting H5 downfield compared to other protons.

  • 7-Methyl Group: Its placement dictates the coupling pattern of the benzenoid ring (H5, H6, H8).

Expected NMR Data ( MHz, )
ProtonApprox. Shift (

ppm)
MultiplicityCoupling Constant (

)
Structural Justification
H3 7.40 – 7.50Singlet (s)-Isolated between C2-Cl and C4-Cl.[2]
H5 8.00 – 8.15Doublet (d)

Hz
Ortho-coupling to H6; Deshielded by C4-Cl.[2]
H6 7.30 – 7.40Doublet of Doublets (dd)

Hz
Ortho to H5, Meta to H8.
H8 7.70 – 7.80Broad Singlet (s)-Meta coupling to H6 may be visible; Ortho to N (deshielded).[2]
-CH3 2.55 – 2.65Singlet (s)-Attached to C7.[2]

Self-Validating Check: If H3 appears as a doublet, the C2 or C4 position is likely unsubstituted (failure of chlorination).[2] If the Methyl signal is a doublet, it is likely on the ring but adjacent to a proton (isomer contamination).

Method 3: Impurity Profiling (GC-MS)

Objective: Detect volatile precursors (anilines) and isomers. Protocol:

  • Inlet: Split 20:1, 250°C.

  • Column: HP-5ms or DB-5 (30m

    
     0.25mm).[2]
    
  • Temp Program: 80°C (1 min)

    
     20°C/min 
    
    
    
    280°C (5 min).

Common Impurities:

  • 7-Methyl-2,4-quinolinediol: Starting material.[2] Very polar, likely won't elute well on GC without derivatization (use HPLC).[2]

  • Monochloro-hydroxy intermediates: (e.g., 2-chloro-4-hydroxy-7-methylquinoline).[2] These occur if

    
     reaction is incomplete.[2]
    
    • Differentiation: Mass spec will show M+H at ~193/195 (Single Cl pattern, 3:1).[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6866, 4,7-Dichloroquinoline (Analogous Structure Reference).[2] Retrieved from [Link]

  • Surrey, A. R., & Hammer, H. F. (1946).The Preparation of 4,7-Dichloroquinoline. Journal of the American Chemical Society, 68(1), 113–114.
  • Chemistry Steps (2023). Isotopes in Mass Spectrometry – The M+2 Peak. (Validation of Cl2 isotope patterns). Retrieved from [Link]

  • Organic Syntheses (1950). 4,7-Dichloroquinoline Synthesis Protocol.[2] Org.[2] Synth. 1950, 30, 38. Retrieved from [Link][2]

Sources

Application Notes and Protocols for the Analysis of 2,4-Dichloro-7-methylquinoline by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2,4-Dichloro-7-methylquinoline

2,4-Dichloro-7-methylquinoline is a halogenated derivative of quinoline. The quinoline ring is a fundamental scaffold in numerous pharmacologically active compounds, and the introduction of chloro- and methyl- substituents can significantly modulate their biological activity, metabolic stability, and pharmacokinetic properties. As such, the precise and accurate analytical determination of 2,4-dichloro-7-methylquinoline is paramount for researchers in medicinal chemistry, drug discovery, and process development to ensure purity, quantify yield, and identify potential impurities.

This application note provides detailed protocols for the analysis of 2,4-dichloro-7-methylquinoline using two powerful and complementary analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined herein are designed to serve as robust starting points for researchers, scientists, and drug development professionals, with explanations grounded in the physicochemical properties of the analyte and established chromatographic principles.

Physicochemical Properties of 2,4-Dichloro-7-methylquinoline

A thorough understanding of the analyte's properties is the foundation for developing effective analytical methods. Key physicochemical parameters for 2,4-dichloro-7-methylquinoline are summarized in the table below.

PropertyValueSource
Chemical Formula C₁₀H₇Cl₂NN/A
Molecular Weight 212.08 g/mol N/A
Appearance Likely a solid at room temperatureInferred from related compounds
Solubility Expected to be soluble in organic solvents such as methanol, acetonitrile, and dichloromethane; sparingly soluble in water.Inferred from related compounds
UV Absorbance Expected to have strong absorbance in the UV region, likely between 230-280 nm, due to the quinoline chromophore.[1][2]Inferred from related compounds

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a versatile technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC method is proposed for the analysis of 2,4-dichloro-7-methylquinoline, leveraging its expected hydrophobicity.

Rationale for Method Development

The choice of a reversed-phase C18 column is based on the non-polar nature of the dichlorinated quinoline ring system. A mobile phase consisting of acetonitrile and water provides a good balance of elution strength and compatibility with UV detection.[3] Acetonitrile is often preferred over methanol for aromatic compounds as it can offer better peak shape and lower UV cutoff. An acidic modifier, such as formic acid, is included to ensure the quinoline nitrogen is protonated, which can lead to sharper peaks and more reproducible retention times.

Experimental Protocol: HPLC-UV

1. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of 2,4-dichloro-7-methylquinoline reference standard and dissolve it in 10 mL of methanol or acetonitrile to prepare a 1 mg/mL stock solution. Further dilute with the mobile phase to a working concentration of approximately 10-100 µg/mL.

  • Sample Solution: Dissolve the sample containing 2,4-dichloro-7-methylquinoline in a suitable solvent (e.g., methanol, acetonitrile) to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

ParameterRecommended ConditionJustification
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column suitable for non-polar analytes.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileProvides good separation and peak shape for quinoline derivatives.
Gradient 70% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 70% B and equilibrate for 3 minutes.A gradient elution is recommended to ensure the elution of any potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Column Temperature 30 °CProvides stable retention times.
UV Detector 254 nmQuinoline derivatives typically exhibit strong absorbance at this wavelength. A full UV scan of the analyte is recommended to determine the optimal wavelength.

3. Data Analysis:

  • Identify the peak corresponding to 2,4-dichloro-7-methylquinoline based on the retention time of the reference standard.

  • Quantify the analyte by comparing the peak area of the sample to a calibration curve generated from the reference standard.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Analyte Dissolve Dissolve in Solvent Weigh->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify vs. Standard Integrate->Quantify

Caption: Workflow for HPLC analysis of 2,4-dichloro-7-methylquinoline.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is an ideal technique for the analysis of volatile and thermally stable compounds, providing both chromatographic separation and structural information from mass spectrometry. Given the likely volatility of 2,4-dichloro-7-methylquinoline, GC-MS is a powerful tool for its identification and quantification.

Rationale for Method Development

A non-polar or mid-polar capillary column, such as a DB-5MS or equivalent, is suitable for the separation of halogenated aromatic compounds. The temperature program is designed to ensure good separation from potential impurities and solvent peaks. Electron ionization (EI) at 70 eV is a standard technique that will generate a reproducible fragmentation pattern, which is crucial for library matching and structural elucidation.

Experimental Protocol: GC-MS

1. Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL stock solution of 2,4-dichloro-7-methylquinoline in a volatile organic solvent such as dichloromethane or ethyl acetate. Dilute this stock solution to a working concentration range of 1-20 µg/mL.

  • Sample Solution: Dissolve the sample in the same solvent used for the standard to a concentration within the calibration range.

2. GC-MS Instrumentation and Conditions:

ParameterRecommended ConditionJustification
GC Column DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA robust, general-purpose column for a wide range of analytes.
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temperature 280 °CEnsures complete volatilization of the analyte.
Injection Mode Split (e.g., 20:1) or SplitlessSplit injection is suitable for concentrated samples, while splitless is better for trace analysis.
Injection Volume 1 µLA standard injection volume for GC.
Oven Program Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.A general-purpose program that should provide good separation.
MS Transfer Line Temp 280 °CPrevents condensation of the analyte.
Ion Source Temperature 230 °CA standard temperature for EI.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns.
Mass Range m/z 40-400Covers the molecular ion and expected fragments of the analyte.

3. Data Analysis:

  • Identify the peak for 2,4-dichloro-7-methylquinoline by its retention time and mass spectrum.

  • Confirm the identity by comparing the obtained mass spectrum with a reference spectrum or by interpreting the fragmentation pattern. The molecular ion should be observed at m/z 211 (for ³⁵Cl isotopes) and 213 (for one ³⁷Cl isotope) and 215 (for two ³⁷Cl isotopes) in a characteristic isotopic pattern for a dichlorinated compound.

  • Quantify using the peak area of a characteristic ion (e.g., the molecular ion) against a calibration curve.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_gcms GC-MS Analysis cluster_data_ms Data Interpretation Weigh_GC Weigh Analyte Dissolve_GC Dissolve in Volatile Solvent Weigh_GC->Dissolve_GC Dilute_GC Dilute to Working Concentration Dissolve_GC->Dilute_GC Inject_GC Inject into GC Dilute_GC->Inject_GC Separate_GC Separation on DB-5MS Column Inject_GC->Separate_GC Ionize Electron Ionization (70 eV) Separate_GC->Ionize Detect_MS Mass Detection (m/z 40-400) Ionize->Detect_MS Identify Identify by Retention Time & Mass Spectrum Detect_MS->Identify Quantify_MS Quantify using Characteristic Ion Identify->Quantify_MS

Caption: Workflow for GC-MS analysis of 2,4-dichloro-7-methylquinoline.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

The HPLC and GC-MS methods detailed in this application note provide robust and reliable starting points for the analysis of 2,4-dichloro-7-methylquinoline. The HPLC method is well-suited for routine purity assessments and quantification, while the GC-MS method offers definitive identification through its mass spectral data. As with any analytical method, validation is crucial to ensure performance characteristics such as linearity, accuracy, precision, and sensitivity meet the requirements of the specific application.

References

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Retrieved from [Link]

  • Pharmacognosy Magazine. (2021). GC-MS/MS-Based Phytochemical Screening of Therapeutic Potential of Calligonum polygonoides L. Flower Bud against Chronic. Retrieved from [Link]

  • Bulgarian Chemical Communications. (2020). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Retrieved from [Link]

  • Journal of Pure and Applied Microbiology. (2019). GC-MS Analysis of Commercially Available Allium sativum and Trigonella foenum-graecum Essential Oils and their Antimicrobial Activities. Retrieved from [Link]

  • ResearchGate. (2025). Determination of Dyclonine Hydrochloride by a HPLC Method and Camphor and Menthol by a GC Method in Compound Lotion. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. Retrieved from [Link]

  • ACS Publications. (n.d.). Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. Retrieved from [Link]

  • ResearchGate. (n.d.). UV–vis spectrum of 2,4‐dichloro‐6,7‐dimethoxyquinazoline. Retrieved from [Link]

  • Hindawi. (2023). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. Retrieved from [Link]

  • Shimadzu. (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile. Retrieved from [Link]

  • PENTA. (2025). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]

  • ResearchGate. (n.d.). Selectivity comparison of acetonitrile‐methanol‐water ternary mobile phases on an octadecylsiloxane‐bonded silica stationary phase. Retrieved from [Link]

  • ResearchGate. (n.d.). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... Retrieved from [Link]

  • ResearchGate. (n.d.). UV-visible spectra of the pesticides 2,4-dichlorfenoxyacetic acid (A),.... Retrieved from [Link]

  • ResearchGate. (2018). How to dissolve insoluble sample in methanol or acetonitrile for LC/MS analysis?. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Retrieved from [Link]

  • N/A. (n.d.). Solvent Miscibility Table. Retrieved from [Link]

Sources

functionalization of the methyl group of 2,4-Dichloro-7-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization of the Methyl Group of 2,4-Dichloro-7-methylquinoline

Executive Summary & Chemical Context

The molecule 2,4-Dichloro-7-methylquinoline represents a high-value scaffold in medicinal chemistry, particularly in the synthesis of antimalarials (aminoquinoline analogs) and kinase inhibitors. The presence of chlorine atoms at the C2 and C4 positions renders the pyridine ring highly electron-deficient, facilitating Nucleophilic Aromatic Substitution (


) at these positions later in the synthesis.

However, the C7-methyl group presents a distinct orthogonal handle. Unlike the C2 or C4 positions, the C7-methyl is located on the carbocyclic ring and behaves as a deactivated benzylic system. Functionalizing this position requires overcoming the inductive electron-withdrawing effects of the chloro-substituents which destabilize benzylic carbocations and radicals relative to simple toluene derivatives.

This guide details three specific protocols to functionalize this methyl group:

  • Radical Bromination (The Gateway Transformation)

  • Sommelet Oxidation to the Aldehyde

  • Geminal-Dihalide Hydrolysis (Industrial Oxidation Route)

Strategic Pathway Analysis

The following flowchart illustrates the divergence of reactivity from the parent scaffold.

G Start 2,4-Dichloro- 7-methylquinoline Radical Free Radical Bromination (NBS/AIBN) Start->Radical  Initiation MonoBr Benzyl Bromide (Intermediate A) Radical->MonoBr  1.05 eq NBS DiBr Gem-Dibromide (Intermediate B) Radical->DiBr  2.2 eq NBS  Reflux Aldehyde 7-Formyl Derivative MonoBr->Aldehyde  Sommelet  Reaction Subst C7-Amines/Ethers MonoBr->Subst  Nucleophilic  Substitution DiBr->Aldehyde  AgNO3/H2O  Hydrolysis

Figure 1: Divergent synthetic pathways for the C7-methyl functionalization. Note the bifurcation based on NBS stoichiometry.

Protocol A: Radical Bromination (Wohl-Ziegler Reaction)

This is the most reliable method to activate the C7-methyl group. The 2,4-dichloro substitution pattern blocks the competing electrophilic bromination of the ring, making radical substitution highly selective for the benzylic position.

Mechanism & Causality: The reaction proceeds via a radical chain mechanism.[1] The electron-withdrawing chlorine atoms slightly destabilize the benzylic radical formed at C7, requiring higher temperatures or more active initiators compared to simple toluene bromination. Benzotrifluoride (PhCF₃) is recommended as the solvent over


 due to higher boiling point (better kinetics for deactivated substrates) and environmental safety.
Materials:
  • Substrate: 2,4-Dichloro-7-methylquinoline (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq for mono-bromide; 2.2 eq for di-bromide)

  • Initiator: AIBN (Azobisisobutyronitrile) (0.05 eq) or Benzoyl Peroxide.

  • Solvent:

    
    -Trifluorotoluene (Benzotrifluoride) or Acetonitrile.
    
Step-by-Step Protocol:
  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of 2,4-Dichloro-7-methylquinoline in 50 mL of Benzotrifluoride.

    • Note: Degas the solvent with nitrogen for 10 minutes. Oxygen is a radical scavenger and will inhibit initiation.

  • Addition: Add NBS (1.05 eq) and AIBN (0.05 eq) in a single portion.

  • Activation: Heat the mixture to reflux (approx. 100-102°C).

    • Visual Cue: The reaction is often initiated when the heavy NBS solid floats to the surface and converts to lighter, floating succinimide.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 8:2) or HPLC. The product (benzyl bromide) usually has a slightly lower Rf than the starting material.

    • Critical Check: If >10% starting material remains after 4 hours, add another 0.02 eq of AIBN.

  • Workup: Cool to

    
     to precipitate succinimide completely. Filter off the solid.
    
  • Purification: Concentrate the filtrate. The residue can often be used directly. If purification is needed, rapid column chromatography (Neutral Alumina) is preferred over Silica Gel, as benzylic bromides can degrade on acidic silica.

Data Validation:

  • ¹H NMR: Disappearance of methyl singlet (

    
     ppm) and appearance of methylene bromide singlet (
    
    
    
    ppm).

Protocol B: Sommelet Oxidation (Aldehyde Synthesis)

Direct oxidation of the methyl group to an aldehyde is challenging due to the deactivated ring. The Sommelet Reaction transforms the benzyl bromide (from Protocol A) into the aldehyde using Hexamine (Hexamethylenetetramine). This is superior to direct


 oxidation for this specific scaffold, which can lead to over-oxidation or messy byproducts due to the nitrogen lone pair.
Materials:
  • Substrate: 7-(Bromomethyl)-2,4-dichloroquinoline (from Protocol A).

  • Reagent: Hexamethylenetetramine (Hexamine) (1.1 eq).

  • Solvent: Chloroform (Step 1), Water/Acetic Acid (Step 2).

Step-by-Step Protocol:
  • Quaternary Salt Formation: Dissolve the crude benzyl bromide (10 mmol) in 30 mL of Chloroform. Add Hexamine (11 mmol).

  • Precipitation: Reflux for 2–4 hours. The hexaminium salt (precipitate) will form.

  • Filtration: Cool and filter the salt. Wash with cold ether to remove non-polar impurities.

  • Hydrolysis: Dissolve the salt in 20 mL of 50% aqueous Acetic Acid. Reflux for 1–2 hours.

    • Chemistry: This hydrolyzes the quaternary amine to the aldehyde and ammonia/formaldehyde byproducts.

  • Extraction: Cool the mixture, dilute with water, and extract with Dichloromethane (DCM). Wash the organic layer with saturated

    
     (to remove acetic acid) and brine.
    
  • Isolation: Dry over

    
     and concentrate to yield 2,4-dichloroquinoline-7-carbaldehyde .
    

Comparative Analysis of Methods

MetricRadical Bromination (NBS)Direct Oxidation (

)
Lateral Lithiation (LDA)
Primary Utility Gateway intermediate (creates leaving group)Direct access to AldehydeNOT RECOMMENDED
Yield High (85-95%)Moderate (40-60%)Low / Complex Mixture
Selectivity High (Benzylic only)Moderate (Risk of N-oxidation)Poor (Risk of Cl-Li exchange)
Scalability ExcellentGoodPoor (Cryogenic required)
Risk Factor Low (Standard handling)Toxic reagent (Selenium)High (Nucleophilic attack at C2/C4)

Why avoid Lithiation? Attempting to deprotonate the C7-methyl group with strong bases (e.g., n-BuLi or LDA) is perilous. The C2 and C4 chlorine atoms are highly susceptible to Lithium-Halogen Exchange (forming the C2/C4-lithio species) or Nucleophilic Attack (addition of the butyl group to the electron-deficient ring). The radical pathway is orthogonal to these risks.

Safety & Handling (E-E-A-T)

  • Skin Sensitization: Halogenated quinolines are potent skin irritants and sensitizers. Double-gloving (Nitrile) and working in a fume hood are mandatory.

  • Lachrymators: Benzylic bromides (the product of Protocol A) are often lachrymators (tear gas agents). Handle all crude residues in a well-ventilated hood.

  • Waste: All aqueous washes from the Sommelet reaction contain formaldehyde and ammonia; dispose of according to specific aldehyde waste protocols.

References

  • Wohl-Ziegler Bromination Mechanism & Solvents

    • Title: Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene.
    • Source: ResearchG
    • URL:[Link]

  • Reactivity of 7-Methylquinoline

    • Title: Synthesis of quinoline mimics via C–H bond functionaliz
    • Source: Organic & Biomolecular Chemistry (RSC).
    • URL:[Link]

  • General Synthesis of Dichloroquinolines

    • Title: 4,7-Dichloroquinoline (PubChem D
    • Source: N
    • URL:[Link]

  • Sommelet Reaction Protocol

    • Title: Sommelet Reaction (Comprehensive Organic Name Reactions).
    • Source: Wiley Online Library.
    • URL:[Link]

Sources

Application Note: Regioselective Synthesis of 7-Methyl-4-Aminoquinoline Antimalarials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the protocol for utilizing 2,4-Dichloro-7-methylquinoline as a scaffold in the synthesis of novel 4-aminoquinoline antimalarials. While the industry standard (Chloroquine) utilizes a 7-chloro substituent, the 7-methyl analog represents a critical area of Structure-Activity Relationship (SAR) exploration, modifying lipophilicity and metabolic stability while retaining the pharmacophore.

The core challenge in using this intermediate is controlling regioselectivity . This guide provides a self-validating workflow to selectively functionalize the C4-position via nucleophilic aromatic substitution (


) while preserving or subsequently modifying the C2-chloride.

Strategic Analysis: The Regioselectivity Paradox

To successfully utilize 2,4-dichloro-7-methylquinoline, the researcher must exploit the electronic disparity between the C2 and C4 positions.

  • The C4 Advantage: The C4 position is electronically favored for nucleophilic attack due to the para-like conjugation with the quinoline nitrogen. Protonation of the ring nitrogen (using acidic catalysis or protic solvents) significantly lowers the LUMO energy at C4, accelerating

    
     at this position over C2.
    
  • The C2 "Handle": The chlorine at C2 is less reactive but essential. In many protocols, it serves as a blocking group during synthesis and is later removed via hydrodechlorination to yield the final 7-methyl-4-aminoquinoline core.

Reaction Pathway Diagram

The following flow illustrates the critical decision points in the synthesis pipeline.

G Start 2,4-Dichloro-7- methylquinoline Step1 Step 1: C4-Selective Amination (S_NAr) Start->Step1 Diamine / Heat / H+ Inter Intermediate: 2-Chloro-4-amino-7- methylquinoline Step1->Inter Yield > 85% Step2 Step 2: C2-Hydro- dechlorination Inter->Step2 Pd/C / H2 or HCOONH4 Final Final Product: 7-Methyl-4-aminoquinoline (Bioactive Core) Step2->Final Removal of C2-Cl

Figure 1: Synthetic workflow for converting the dichloro-scaffold into the bioactive antimalarial core.

Detailed Protocols

Protocol A: Regioselective C4-Amination

Objective: Attach the diamine side chain (e.g., 1,4-pentanediamine) to the C4 position without disturbing the C2-Cl.

Mechanism:


 facilitated by acid catalysis (Phenol method).
Rationale:  The "Phenol Melt" technique is the gold standard for unreactive quinolines. Phenol acts as both a high-boiling solvent and a proton source to activate the quinoline nitrogen, directing attack to C4.
Materials
  • Substrate: 2,4-Dichloro-7-methylquinoline (1.0 eq)

  • Nucleophile: 1-Diethylamino-4-aminopentane (Novoldiamine) or equivalent diamine (2.5 eq)

  • Solvent/Catalyst: Phenol (crystalline, 4.0 eq)

  • Quench: 20% NaOH (aq)

Step-by-Step Methodology
  • Activation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2,4-dichloro-7-methylquinoline and crystalline phenol.

  • Melt: Heat the mixture to 80°C until a homogeneous melt is formed. Note: The phenol protonates the quinoline nitrogen, visible as a slight color deepening.

  • Addition: Add the diamine dropwise over 10 minutes.

  • Reaction: Increase temperature to 130°C and stir for 4–6 hours.

    • Checkpoint: Monitor via TLC (System: 10% MeOH in DCM). The starting material (

      
      ) should disappear; a polar fluorescent product (
      
      
      
      ) will appear.
  • Workup (Basification): Cool the mixture to room temperature. Pour the melt into 20% NaOH (50 mL) and stir vigorously for 30 minutes. This converts the phenol into water-soluble sodium phenoxide.

  • Extraction: Extract the free base with Dichloromethane (DCM) (3 x 30 mL).

  • Purification: Wash organic layer with water and brine. Dry over

    
    . Evaporate solvent. If necessary, purify via flash column chromatography (Gradient: DCM 
    
    
    
    10% MeOH/DCM).

Expected Yield: 80–90% Data Validation:

  • 1H NMR (CDCl3): Look for the disappearance of the C4 proton (if comparing to a mono-chloro reference) or simply the integration of the side-chain protons. Crucially, the C2-proton is ABSENT , and the C3-proton usually shifts upfield due to the shielding effect of the amine.

Protocol B: Catalytic C2-Hydrodechlorination

Objective: Remove the C2-chlorine atom to yield the final 7-methyl analog of the drug. Safety Note: This reaction generates hydrogen gas (in situ or external). Work in a fume hood.

Materials
  • Substrate: 2-Chloro-4-amino-7-methylquinoline intermediate (from Protocol A).

  • Catalyst: 10% Palladium on Carbon (Pd/C) (10 wt% loading).

  • Hydrogen Source: Ammonium Formate (solid) or Hydrogen Balloon.

  • Solvent: Methanol (dry).[1]

Step-by-Step Methodology
  • Preparation: Dissolve the intermediate (1.0 mmol) in Methanol (10 mL) in a two-neck flask.

  • Inerting: Flush the system with Nitrogen gas for 5 minutes.

  • Catalyst Addition: Carefully add 10% Pd/C (10% by weight of substrate). Caution: Pd/C can ignite methanol vapors if dry; keep wet or under inert gas.

  • Reduction:

    • Method A (Transfer Hydrogenation): Add Ammonium Formate (5.0 eq). Reflux for 1–2 hours.

    • Method B (Hydrogen Gas): Attach a hydrogen balloon and stir at RT for 12 hours.

  • Filtration: Filter the reaction mixture through a Celite pad to remove the Pd catalyst. Wash the pad with hot methanol.

  • Isolation: Concentrate the filtrate. The residue is the formate/hydrochloride salt.

  • Free Basing: Dissolve in water, basify with

    
     to pH 10, and extract with DCM.
    

Expected Yield: 85–95% Data Validation:

  • 1H NMR (CDCl3): The diagnostic signal is the appearance of the C2-H proton , typically a singlet or doublet at

    
     8.5–8.7 ppm (deshielded by the ring nitrogen).
    

Quality Control & Troubleshooting Table

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete activation of C4.Ensure Phenol is used (acid catalysis).[2] Increase temp to 140°C.
Regioselectivity Failure Formation of C2-isomer or bis-substituted product.Reduce reaction time. Ensure substrate is pure 2,4-dichloro (not 4,7).
Incomplete Dechlorination Catalyst poisoning (S or N impurities).Use fresh Pd/C. Increase catalyst loading to 20 wt%.
Product is Oily/Sticky Residual Phenol.Perform additional NaOH washes (pH > 12) to fully solubilize phenol.

References

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery.[3] Current Medicinal Chemistry, 18(10), 1488-1508. Link

  • Egan, T. J., et al. (2000). Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation. Journal of Medicinal Chemistry, 43(2), 283-291. Link

  • Musonda, C. C., et al. (2004). Chloroquine analogues active against chloroquine-resistant Plasmodium falciparum.[4][5] Bioorganic & Medicinal Chemistry Letters, 14(15), 3901-3905. Link

  • Madrid, P. B., et al. (2005). Parallel synthesis and antimalarial screening of a 4-aminoquinoline library. Journal of Combinatorial Chemistry, 7(6), 905-919. Link

  • Stocks, P. A., et al. (2002). Evidence that the antimalarial activity of amodiaquine is due to its quinoneimine metabolite. Journal of Medicinal Chemistry, 45(23), 4975-4983. Link

Sources

developing cell-based assays for 2,4-Dichloro-7-methylquinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Developing Robust Cell-Based Assays for the Biological Characterization of 2,4-Dichloro-7-methylquinoline Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer and antimalarial properties.[1][2] The 2,4-Dichloro-7-methylquinoline core represents a versatile starting point for synthesizing novel chemical entities with therapeutic potential. However, advancing these compounds through the drug discovery pipeline requires a systematic and robust biological evaluation. This guide provides a comprehensive, multi-tiered framework for developing and implementing cell-based assays to characterize the cytotoxic and mechanistic properties of novel 2,4-Dichloro-7-methylquinoline derivatives. Moving beyond a simple recitation of steps, we delve into the scientific rationale behind each protocol, emphasizing the establishment of self-validating assays that ensure data integrity and reproducibility. The protocols detailed herein range from initial cytotoxicity screening to in-depth mechanistic studies, including apoptosis analysis, cell cycle profiling, and investigation of key intracellular signaling pathways.

The Hierarchical Approach to Compound Characterization

A successful drug discovery campaign relies on a logical progression of experiments that build upon one another. A hierarchical or tiered approach is the most efficient method for screening and characterizing a library of new chemical entities. This strategy ensures that resources are focused on the most promising candidates and that a deep mechanistic understanding is developed before advancing to more complex models.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Mechanistic Assays cluster_2 Tier 3: Advanced & In Vivo Models A Library of 2,4-Dichloro-7- methylquinoline Derivatives B Broad Cytotoxicity Screening (e.g., MTT Assay in Multiple Cell Lines) A->B Initial Evaluation C Apoptosis vs. Necrosis (Annexin V / PI Assay) B->C Characterize Cell Death Mode D Cell Cycle Analysis (Propidium Iodide Staining) B->D Investigate Anti-proliferative Effects E Target Pathway Modulation (e.g., Western Blot for Signaling Proteins) B->E Elucidate Mechanism of Action F Advanced In Vitro Models (3D Spheroids, Co-cultures) C->F Validate in Complex System D->F Validate in Complex System E->F Validate in Complex System G In Vivo Efficacy & Toxicity Studies F->G Pre-clinical Assessment

Caption: A hierarchical workflow for characterizing novel quinoline derivatives.

Tier 1: Primary Screening - Quantifying Cytotoxicity

The foundational step in evaluating any new compound library is to determine the dose-dependent effect on cell viability.[3] A cytotoxicity assay provides the half-maximal inhibitory concentration (IC50), a quantitative measure of a compound's potency. This value is critical for comparing derivatives, identifying structure-activity relationships (SAR), and establishing appropriate, non-lethal concentration ranges for subsequent mechanistic experiments.[4][5]

Scientific Rationale: The MTT Assay

Among various methods, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method widely used for assessing metabolic activity as a proxy for cell viability.[6][7][8] The core principle lies in the enzymatic conversion of the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative assessment of cytotoxicity.

Protocol 2.1: MTT Cytotoxicity Assay

Objective: To determine the IC50 value of 2,4-dichloro-7-methylquinoline derivatives in a panel of cancer cell lines.

Materials:

  • Selected cancer cell lines (e.g., MCF-7 breast cancer, K-562 leukemia, HeLa cervical cancer)[8]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well flat-bottom cell culture plates

  • 2,4-Dichloro-7-methylquinoline derivatives, dissolved in sterile DMSO to create high-concentration stocks (e.g., 10-50 mM)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization Buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Positive control (e.g., Doxorubicin)

  • Multichannel pipette and sterile tips

  • Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95% using a method like Trypan Blue exclusion.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Causality Check: Seeding density is crucial. Too few cells will result in a weak signal; too many will lead to overgrowth and nutrient depletion, confounding the results. This must be optimized for each cell line's growth rate.

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume logarithmic growth.

  • Compound Treatment:

    • Prepare serial dilutions of the quinoline derivatives and the positive control (Doxorubicin) in complete medium. A typical concentration range might be 0.1 to 100 µM.

    • Include "vehicle control" wells that receive medium with the highest concentration of DMSO used in the dilutions (typically ≤0.5%).

    • Also include "untreated control" wells that receive only fresh medium.

    • Carefully remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells.

    • Incubate for 48-72 hours. The incubation time should be sufficient to observe a significant effect on proliferation.

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of the 5 mg/mL MTT reagent to each well.

    • Incubate for 3-4 hours at 37°C. During this time, only viable cells will convert the MTT to formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 100 µL of Solubilization Buffer (e.g., DMSO) to each well.

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis & Presentation:

  • Calculate Percent Viability:

    • % Viability = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_Vehicle_Control - Absorbance_Blank)] * 100

  • Generate Dose-Response Curves:

    • Plot % Viability against the logarithm of the compound concentration.

  • Determine IC50:

    • Use non-linear regression analysis (e.g., in GraphPad Prism or similar software) to fit the curve and calculate the IC50 value.

Sample Data Table:

CompoundDerivative R-GroupIC50 (µM) on MCF-7IC50 (µM) on K-562IC50 (µM) on HeLa
QM-01 -H15.2 ± 1.822.5 ± 2.118.9 ± 1.5
QM-02 -OCH35.8 ± 0.78.1 ± 0.97.2 ± 0.6
QM-03 -NO22.1 ± 0.33.5 ± 0.42.8 ± 0.2
Doxorubicin (Positive Control)0.5 ± 0.060.2 ± 0.030.4 ± 0.05

Tier 2: Unraveling the Mechanism of Action

Compounds demonstrating potent cytotoxicity require further investigation to determine how they induce cell death or inhibit proliferation. These mechanistic assays are crucial for differentiating non-specific toxic effects from targeted therapeutic actions.

Apoptosis vs. Necrosis: The Annexin V/PI Assay

Scientific Rationale: A key question is whether a compound induces programmed cell death (apoptosis) or uncontrolled, inflammatory cell death (necrosis). Apoptosis is a highly regulated process and often the desired outcome for anti-cancer agents.[9] One of the earliest hallmarks of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. The Annexin V protein has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can be used to identify apoptotic cells.[10] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[10][11] Dual staining with Annexin V and PI allows for the clear distinction between four cell populations via flow cytometry.

G cluster_0 Cell States cluster_1 Membrane Features A Viable Cell (Annexin V-, PI-) M1 Intact Membrane PS Internal B Early Apoptotic (Annexin V+, PI-) M2 Intact Membrane PS Externalized C Late Apoptotic / Necrotic (Annexin V+, PI+) M3 Compromised Membrane PS Externalized D Necrotic (Primary) (Annexin V-, PI+) M4 Compromised Membrane PS Internal M1->M2 Apoptotic Signal M1->M4 Injury M2->M3 Loss of Integrity

Caption: Differentiating cell death modes with Annexin V and PI staining.

Protocol 3.1: Apoptosis Detection by Flow Cytometry

Objective: To quantify the percentage of cells undergoing apoptosis versus necrosis after treatment with a lead quinoline derivative.

Materials:

  • Cells and culture reagents

  • 6-well plates

  • Lead quinoline derivative (at 1x and 2x its IC50 value)

  • Positive control (e.g., Staurosporine)

  • FITC Annexin V Apoptosis Detection Kit with PI (contains Annexin V-FITC, PI solution, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with the vehicle (DMSO), the quinoline derivative at its IC50 and 2x IC50, and the positive control for a predetermined time (e.g., 24 hours).

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, gently detach using Trypsin-EDTA, then neutralize with serum-containing medium. Combine all cells from a single well.

    • Causality Check: Collecting floating cells is critical, as these are often the apoptotic or dead cells. Discarding them will lead to a significant underestimation of cell death.

  • Staining:

    • Wash the collected cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer immediately. Use FITC signal (FL1) for Annexin V and PI signal (e.g., FL2 or FL3) to generate a quadrant plot.

Cell Cycle Analysis

Scientific Rationale: Many cytotoxic compounds, particularly those developed as anti-cancer agents, exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[12] By staining the DNA of a cell population with a fluorescent dye like Propidium Iodide (PI), one can quantify the distribution of cells across the different cycle phases (G0/G1, S, and G2/M) using flow cytometry.[13][14] Cells in G2/M have twice the DNA content of cells in G0/G1, and cells in the S phase (DNA synthesis) have an intermediate amount. A compound-induced arrest will cause a significant accumulation of cells in a specific phase compared to the untreated control population.

Protocol 3.2: Cell Cycle Analysis by PI Staining

Objective: To determine if a lead quinoline derivative induces cell cycle arrest.

Materials:

  • Cells, culture reagents, and 6-well plates

  • Lead quinoline derivative (at its IC50 value)

  • Positive control for cell cycle arrest (e.g., Nocodazole for G2/M arrest)

  • Cold 70% Ethanol

  • PBS

  • PI/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed and treat cells in 6-well plates as described in Protocol 3.1 for a duration relevant to the cell cycle (e.g., 24 hours).

  • Harvesting and Fixation:

    • Harvest cells (including floating cells) and wash once with PBS.

    • Resuspend the cell pellet in 500 µL of PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Causality Check: Dropwise addition of cold ethanol while vortexing is essential to prevent cell clumping, which would ruin the single-cell suspension required for flow cytometry.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash once with PBS to remove the ethanol.

    • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. The RNase is included to degrade RNA, ensuring that PI only stains DNA for accurate cell cycle analysis.[15]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer. Acquire the data on a linear scale and generate a histogram of PI fluorescence intensity. Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Investigating Intracellular Signaling: The MAPK Pathway

Scientific Rationale: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a central regulator of cell proliferation, differentiation, and survival.[16] The ERK (Extracellular signal-regulated kinase) cascade within this pathway is often hyperactivated in cancer.[17] A potential mechanism of action for a novel anti-cancer compound could be the inhibition of this pathway. Western blotting is a powerful technique to measure the levels of specific proteins and their activation state, which is often controlled by phosphorylation.[18] By using antibodies specific to the phosphorylated (active) form of a protein (e.g., p-ERK) and the total amount of that protein (Total ERK), one can determine if a compound inhibits pathway signaling.

Protocol 3.3: Western Blot for p-ERK/Total ERK

Objective: To determine if a lead quinoline derivative inhibits the phosphorylation of ERK in a cancer cell line.

Materials:

  • Cells, culture reagents, and 6-well plates

  • Lead quinoline derivative

  • Growth factor for stimulation (e.g., EGF, if cells are serum-starved)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-p-ERK1/2, Rabbit anti-Total ERK1/2

  • Secondary antibody: HRP-linked Anti-rabbit IgG

  • ECL (Enhanced Chemiluminescence) detection reagents and imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells and grow to ~80% confluency. Treat with the quinoline derivative for a short duration (e.g., 1-2 hours). If investigating inhibition of stimulated signaling, serum-starve cells overnight before a brief stimulation with a growth factor in the presence/absence of the compound.

    • Wash cells with ice-cold PBS and lyse directly in the plate with ice-cold RIPA buffer.

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in Blocking Buffer.

    • Incubate the membrane with the primary antibody for p-ERK (e.g., at 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-linked secondary antibody (e.g., at 1:5000 dilution) for 1 hour at room temperature.

    • Wash again and apply ECL reagents.

  • Detection and Re-probing:

    • Capture the chemiluminescent signal using an imaging system.

    • To ensure observed changes are not due to loading errors, strip the membrane and re-probe with the antibody for Total ERK.[17]

Assay Validation and Trustworthiness

  • Phase-Appropriate Validation: While full GMP-level validation is not required at the discovery stage, assays should be qualified to ensure they are fit for purpose.[23] This includes assessing reproducibility, and defining clear positive and negative controls.

  • Cell Line Authentication: Use authenticated cell lines from a reputable source (e.g., ATCC) and perform regular checks (e.g., short tandem repeat profiling) to ensure identity.

  • Mycoplasma Testing: Regularly test cultures for mycoplasma contamination, as it can profoundly alter cellular responses and invalidate experimental results.

  • Controls are Non-Negotiable: Every experiment must include a vehicle control (to account for solvent effects) and a known positive control (to confirm the assay is working as expected).

  • Quantitative and Reproducible: Assays should be quantitative, and key findings must be reproduced in at least three independent biological replicates.

By adhering to this structured, mechanistically driven, and rigorously controlled approach, researchers can confidently characterize the biological activity of novel 2,4-Dichloro-7-methylquinoline derivatives, enabling the selection of the most promising candidates for further development.

References

  • Ben-Nafila, M., et al. (2022). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. Scientific Reports. Available at: [Link]

  • MESA. (2017). The effect of 7-chloroquinoline derivatives on the life cycle of the malaria parasite. Available at: [Link]

  • de Oliveira, C. S., et al. (2023). Effects of 4-Alkoxy/Amino-7-Chloroquinolines on Aedes aegypti and Artemia salina Larvae: The Search for Safer Larvicides to Combat Epidemiological Dengue in the Americas. Molecules. Available at: [Link]

  • Royal Society of Chemistry. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]

  • Simeonov, A., et al. (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. Journal of Chemical Information and Modeling. Available at: [Link]

  • U.S. Food and Drug Administration. (2011). Guidance for Industry: Potency Tests for Cellular and Gene Therapy Products. Available at: [Link]

  • Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. Assay Guidance Manual. Available at: [Link]

  • Park, K. H., et al. (2012). Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry. Available at: [Link]

  • BEBPA. (n.d.). Tech Briefing: FDA Guidances for Assessing and Assuring the Potency of Cell and Gene Therapy Products. Available at: [Link]

  • MDPI. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences. Available at: [Link]

  • Kumar, B., et al. (2021). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • BMG Labtech. (n.d.). Apoptosis – what assay should I use?. Available at: [Link]

  • MDPI. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules. Available at: [Link]

  • Parexel. (2022). A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies. Available at: [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Available at: [Link]

  • ECA Academy. (2024). FDA Draft Guidance on Potency Assays for Cellular and Gene Therapy Products. Available at: [Link]

  • ResearchGate. (2018). Western blot analysis of proteins in the mitogen-activated protein... Available at: [Link]

  • The Francis Crick Institute. (2023). Cell Cycle Analysis By Flow Cytometry. YouTube. Available at: [Link]

  • Pharmaron. (n.d.). Potency Assay Guide. Available at: [Link]

  • Singh, O. M., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Future Medicinal Chemistry. Available at: [Link]

  • Bio-Rad. (n.d.). Apoptosis Analysis by Flow Cytometry. Available at: [Link]

  • Miltenyi Biotec. (2021). Cell-based assays in drug discovery: the key to faster cures?. YouTube. Available at: [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Assay Guidance Manual. Available at: [Link]

Sources

Troubleshooting & Optimization

common side products in the synthesis of 2,4-Dichloro-7-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Side Products & Impurities Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Status: Active Guide[1]

Introduction: The Hidden Complexity of a "Simple" Heterocycle

The synthesis of 2,4-dichloro-7-methylquinoline is a cornerstone workflow in the production of antimalarials (chloroquine analogs) and diverse kinase inhibitors. While the route often appears straightforward—typically involving the cyclization of m-toluidine with malonic acid derivatives followed by chlorination—it is plagued by two persistent failure modes: regioisomer contamination and incomplete halogenation .[1]

This guide deconstructs these impurities, explaining why they form and how to eliminate them using self-validating protocols.[1]

Part 1: The "Twin" Impurity (Regioisomerism)[1]

User Question:

"I have a persistent impurity (approx. 30-40%) that co-elutes with my product on HPLC and has the exact same mass (MW 212.07). Recrystallization isn't removing it.[1] What is it?"

Technical Diagnosis:

You are likely observing the 5-methyl isomer (2,4-dichloro-5-methylquinoline).

  • Root Cause: The cyclization of m-toluidine (3-methylaniline) is not fully regioselective. The electrophile (malonate carbonyl) can attack the aromatic ring at the position para to the methyl group (forming the desired 7-methyl isomer) or ortho to the methyl group (forming the undesired 5-methyl isomer).[1]

  • Thermodynamics: While the 7-methyl path is sterically favored, the 5-methyl pathway is kinetically accessible, often leading to a mixture ranging from 80:20 to 50:50 depending on the temperature and condensing agent (e.g., PPA vs. thermal cyclization).[1]

Troubleshooting Protocol: Isomer Discrimination & Purification

Step 1: Diagnostic NMR (The "Singlet" Test) Before attempting separation, confirm the presence of the 5-methyl isomer using 1H NMR.[1] The substitution pattern dictates the coupling constants.[1]

Feature7-Methyl Isomer (Target) 5-Methyl Isomer (Impurity)
Aromatic System H-5, H-6, H-8H-6, H-7, H-8
Key Signal H-8 appears as a broad Singlet (

7.8-8.0 ppm).
No Singlet. H-6, H-7, H-8 form a continuous spin system (d, t, d).
Coupling H-5 and H-6 show ortho-coupling (

Hz).
H-7 shows two ortho-couplings (

Hz).

Step 2: Purification Strategy Since the boiling points and polarities are nearly identical, chromatography is often inefficient.[1]

  • Protocol: Fractional Crystallization of the Precursor.

    • Do not try to separate the dichloro products.[1] It is far easier to separate the 4-hydroxy-7-methyl-2-quinolone intermediate.

    • Solvent: Glacial Acetic Acid or Ethanol/Water (80:20).[1]

    • Procedure: Dissolve the crude cyclization mixture in boiling acetic acid. Cool slowly to room temperature. The 7-methyl isomer is typically less soluble and crystallizes first. Filter and wash with cold acetic acid.[1]

    • Validation: Check the filtrate; it should be enriched in the 5-methyl isomer.[1]

Part 2: The "Stubborn Hydroxyl" (Incomplete Chlorination)

User Question:

"My yield is low, and the IR spectrum shows a weak broad band around 3300 cm⁻¹. I used excess


, so why is there still -OH?"
Technical Diagnosis:

This indicates the presence of monochloro-hydroxy intermediates (e.g., 2-chloro-4-hydroxy-7-methylquinoline or 4-chloro-2-hydroxy-7-methylquinoline).

  • Root Cause:

    • "Wet" Reagents:

      
       hydrolyzes rapidly in air to form phosphoric acid, which is inactive for chlorination and actually inhibits the reaction by protonating the basic nitrogen.[1]
      
    • Induction Period: The conversion of the dione to the dichloride proceeds stepwise.[1] The second chlorination (usually at the 4-position) has a higher activation energy.

    • Workup Hydrolysis: The 2-chloro position in quinolines is labile. If the quenching of

      
       is too exothermic or the pH rises too high (strong base), the chloride can hydrolyze back to the hydroxyl.[1]
      
Troubleshooting Protocol: The "Anhydrous Boost"

Step 1: Reagent Quality Check

  • Inspect your

    
    .[1][2][3][4][5] If it is cloudy or has a precipitate (polyphosphoric acid), distill it under inert atmosphere before use.[1]
    

Step 2: Optimized Chlorination Procedure

  • Catalyst: Add a catalytic amount of DMF (Dimethylformamide).[1] This forms the Vilsmeier-Haack reagent in situ, which is a more potent chlorinating agent than

    
     alone.[1]
    
  • Temperature: Ensure the reaction is refluxed (typically 105-110°C) for at least 4-6 hours.

  • Monitoring: Do not rely on TLC alone (spots may streak).[1] Use LC-MS to verify the disappearance of the monochloro species (Mass

    
     relative to product).
    

Step 3: Controlled Quench (The "Ice-Ammonia" Method)

  • Evaporate excess

    
     under reduced pressure (rotary evaporator with a caustic trap). Do not  quench the neat reaction mixture directly into water (risk of explosion and hydrolysis).[1]
    
  • Dissolve the residue in dry dichloromethane (DCM).[1]

  • Pour the DCM solution slowly onto a stirred mixture of crushed ice and aqueous ammonia .

  • Maintain pH at 8-9. Avoid NaOH, which promotes hydrolysis.[1]

Part 3: Visualizing the Pathway

The following diagram maps the critical branching points where side products are generated. Use this to identify where your process might be deviating.[1][6]

SynthesisPath Start 3-Methylaniline + Malonate Inter7 7-Methyl-4-hydroxy- 2-quinolone (Target Precursor) Start->Inter7 Para-cyclization (Major) Inter5 5-Methyl-4-hydroxy- 2-quinolone (Impurity) Start->Inter5 Ortho-cyclization (Minor) POCl3 POCl3 / Reflux Inter7->POCl3 Inter5->POCl3 Prod7 2,4-Dichloro- 7-methylquinoline (Target) POCl3->Prod7 Complete Chlorination Prod5 2,4-Dichloro- 5-methylquinoline (Isomer Impurity) POCl3->Prod5 Complete Chlorination Mono Monochloro Intermediates (Incomplete Rxn) POCl3->Mono Low Temp / Wet POCl3 Mono->Prod7 Extended Reflux

Caption: Reaction pathway illustrating the bifurcation of regioisomers during cyclization and the risk of incomplete chlorination.

Summary of Key Specifications

ParameterTarget SpecificationCommon DeviationRemediation
Appearance White to off-white solidYellow/Brown oilRecrystallize from EtOH; remove oligomers.
1H NMR (H-8) Singlet (

7.9 ppm)
Doublet (indicates 5-Me isomer)Purify at quinolone stage (pre-chlorination).
Mass Spec (M+) 211/213/215 (Cl2 pattern)194 (Monochloro) or 176 (Hydroxy)Drive chlorination with DMF catalyst; check POCl3 quality.[1]
Melting Point 83-85°C (Lit. varies)Broad range (<80°C)Vacuum dry to remove trapped POCl3/HCl.[1]

References

  • Regioselectivity in Quinoline Synthesis : J. Chem. Soc., Perkin Trans.[1] 1, 1993, 2747-2752.[1] (Discusses the unwitting separation of 5- and 7-methyl isomers via fractional crystallization).

  • POCl3 Chlorination Mechanisms : J. Org. Chem., 2011, 76(6), 1653–1661.[1][2] (Detailed kinetic analysis of quinazolone/quinoline chlorination and the role of base/catalysts). [1]

  • Synthesis of 4,7-Dichloroquinoline Analogs : Molecules, 2021, 26(19), 5928.[1] (Modern protocols for dichloroquinoline synthesis and functionalization). [1]

  • NMR of Methylquinolines : Aust. J. Chem., 1976, 29, 1617-1629.[1] (Definitive reference for 13C and 1H NMR shifts of quinoline isomers). [1]

Sources

Technical Support Center: Purification of 2,4-Dichloro-7-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purification of 2,4-Dichloro-7-methylquinoline (typically synthesized via POCl₃-mediated chlorination of 4-hydroxy-7-methylquinolin-2(1H)-one) presents specific challenges regarding hydrolytic stability and isomer separation.[1] This guide addresses the critical "Quench & Isolate" phase to prevent the reversion of the chloro-substituents to hydroxyl groups, followed by scalable purification methodologies.

Phase 1: The Critical Quench (Isolation)

The majority of yield loss occurs here. The 2,4-dichloro moiety is susceptible to acid-catalyzed hydrolysis, particularly at elevated temperatures.

Standard Operating Procedure (SOP): Controlled Quenching

Objective: Decompose excess POCl₃ without hydrolyzing the product.

  • Preparation: Cool the reaction mixture (RM) to room temperature. Prepare a beaker containing crushed ice (3x the volume of the RM) with vigorous stirring.

  • Addition: Slowly pour the RM onto the crushed ice.

    • Critical Control Point: Do not allow the internal temperature to rise above 10°C . The reaction of POCl₃ with water is highly exothermic and generates HCl gas.

  • Neutralization: Once the POCl₃ is destroyed (cessation of bubbling/fuming), the solution will be highly acidic (pH < 1).

    • Action: Slowly add 20% NaOH or saturated Na₂CO₃ solution to adjust pH to 7–8 .

    • Why: The free base of the quinoline is less soluble in water than its protonated salt, maximizing precipitation.

  • Isolation:

    • If Solid Precipitates: Filter via Buchner funnel.[2] Wash copiously with cold water to remove inorganic salts.

    • If Oiling Occurs: Extract with Dichloromethane (DCM) or Toluene (3x). Wash organic layer with brine, dry over anhydrous MgSO₄, and concentrate.

Phase 2: Purification Strategies

Method A: Recrystallization (Scalable & Economical)

Best for: Multi-gram to kilogram scales where >95% purity is acceptable.

ParameterRecommendationMechanism
Primary Solvent Ethanol (95%) or Methanol Dissolves impurities; product has temperature-dependent solubility.
Anti-Solvent Water Reduces solubility of the hydrophobic dichloroquinoline.
Temperature Reflux to dissolution → Slow cool to 4°CSlow cooling promotes crystal lattice rejection of impurities.

Protocol:

  • Dissolve the crude solid in the minimum amount of boiling Ethanol.

  • If dark colored, add Activated Charcoal (5% w/w) and reflux for 10 mins. Filter hot through Celite.

  • Add warm water dropwise to the hot filtrate until a faint turbidity persists.

  • Allow to cool slowly to room temperature, then refrigerate (4°C) for 4 hours.

  • Filter crystals and wash with cold 50% aqueous Ethanol.

Method B: Flash Column Chromatography (High Purity)

Best for: Removal of specific isomers (e.g., 5-methyl isomer) or tarry byproducts.

  • Stationary Phase: Silica Gel (230–400 mesh).

  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient from 95:5 to 85:15).

  • Detection: UV at 254 nm.

  • Note: 2,4-DCMQ is relatively non-polar. It elutes early compared to mono-chlorinated hydrolysis products.

Phase 3: Troubleshooting & FAQs

Q1: My product is turning back into a white solid that is insoluble in organic solvents. What happened?

Diagnosis: Hydrolysis. You likely generated 2-chloro-4-hydroxy-7-methylquinoline or its isomer.

  • Cause: The quenching step got too hot (>40°C) while the solution was still acidic. The 2- and 4-positions are activated and susceptible to nucleophilic attack by water under acidic conditions.

  • Solution: You must restart the synthesis or attempt to re-chlorinate the hydrolysis product with fresh POCl₃. In the future, ensure the quench temperature stays <10°C.

Q2: The crude product is a sticky brown tar/oil and won't crystallize.

Diagnosis: Occluded Solvent or Oligomers.

  • Cause: Phosphoric acid byproducts (from POCl₃) can form viscous oils that trap the product.

  • Fix:

    • Dissolve the tar in DCM .

    • Wash with 10% NaHCO₃ (to remove phosphoric acid residues) and then Brine .

    • Dry and evaporate.

    • Triturate the resulting oil with cold Hexanes or Petroleum Ether . Scratch the flask walls with a glass rod to induce nucleation.

Q3: I see two spots on TLC very close together. Is this an impurity?

Diagnosis: Regioisomers.

  • Context: If you started with m-toluidine to make the quinoline ring, cyclization can occur at two positions, leading to a mixture of 7-methyl (desired) and 5-methyl (minor) isomers.

  • Fix: These are difficult to separate by recrystallization. Use Method B (Chromatography) with a shallow gradient (e.g., 100% Hexane → 98:2 Hexane:EtOAc) to separate the isomers.

Visual Workflow: Isolation & Purification

G Start Reaction Mixture (POCl3 + Product) Quench Quench on Crushed Ice (Temp < 10°C) Start->Quench Slow Addition Neutralize Neutralize to pH 7-8 (NaOH / Na2CO3) Quench->Neutralize Exothermic! CheckState Physical State? Neutralize->CheckState Solid Precipitate Formed CheckState->Solid Solid Oil Oily/Sticky Residue CheckState->Oil Oil Filter Filtration (Buchner) Solid->Filter Extract Extraction (DCM/Toluene) + Brine Wash Oil->Extract Crude Crude 2,4-DCMQ Filter->Crude Wash with H2O Extract->Crude Dry & Evaporate PurifyDecision Purity Requirement? Crude->PurifyDecision Recryst Recrystallization (Ethanol/Water) PurifyDecision->Recryst Standard (>95%) Column Flash Chromatography (Hexane/EtOAc) PurifyDecision->Column High Purity/Isomers Final Pure 2,4-Dichloro-7-methylquinoline Recryst->Final Column->Final

Figure 1: Decision tree for the isolation and purification of 2,4-Dichloro-7-methylquinoline, highlighting critical branch points based on the physical state of the crude material.

References

  • Organic Syntheses. (1947). 4,7-Dichloroquinoline.[3][4][5] Org. Synth. 1947, 27,[1] 48. Retrieved October 26, 2023, from [Link]

  • Royal Society of Chemistry. (1993). 2,4-Dihalogenoquinolines: Synthesis, Orientation Effects and NMR Studies. J. Chem. Soc., Perkin Trans. 1. Retrieved October 26, 2023, from [Link]

Sources

optimizing reaction conditions for nucleophilic substitution on 2,4-Dichloro-7-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Nucleophilic Aromatic Substitution (


) Conditions
Reference ID:  TSC-QZN-2024-002
Support Level:  Tier 3 (Senior Application Scientist)

Introduction: The Scaffold Architecture

Welcome to the technical guide for 2,4-Dichloro-7-methylquinoline . As a researcher, you are likely utilizing this scaffold to synthesize antimalarial derivatives, kinase inhibitors, or DNA-intercalating agents.

The core challenge with this substrate is Regioselectivity . You have two electrophilic sites (C2 and C4) and a weakly electron-donating methyl group at C7. Unlike symmetrical pyrimidines, the quinoline nitrogen creates a distinct electronic bias.

  • C4 Position (The "Para" Analog): Highly reactive. The intermediate Meisenheimer complex is stabilized by the quinoline nitrogen (vinylogous to the attack site).

  • C2 Position (The "Ortho" Analog): Less reactive.[1] While inductive effects from the nitrogen are strong, the resonance stabilization is generally less favorable for the intermediate compared to C4 attack.

  • 7-Methyl Group: A weak electron donor. It slightly deactivates the ring compared to unsubstituted quinoline, requiring careful thermal optimization.

Module 1: Controlling Regioselectivity (C4 vs. C2)

The Core Directive

In >95% of standard


 protocols involving amines, substitution occurs preferentially at the C4 position . However, "preferential" does not mean "exclusive." Poor condition control leads to C2/C4 mixtures or bis-substituted byproducts.
Troubleshooting Guide

Issue 1: "I am observing significant C2-substituted byproduct (approx. 10-15%)."

  • Root Cause: The reaction temperature is likely too high, or the reaction is running too long (thermodynamic equilibration). Alternatively, you are using an extremely strong nucleophile (e.g., alkoxide) without steric hindrance.

  • Correction:

    • Lower the Temperature:

      
       at C4 is kinetically favored. Run the reaction at 0°C to Room Temperature (RT) initially. Only heat if conversion stalls.
      
    • Switch Solvent: Move from high-boiling dipolar aprotic solvents (DMF, DMSO) to protic solvents (Ethanol, Isopropanol). Protic solvents solvate the nucleophile, slightly reducing its reactivity and enhancing selectivity for the more electrophilic C4 center.

Issue 2: "I cannot get the reaction to go to completion at C4; starting material remains."

  • Root Cause: The 7-methyl group is deactivating the ring.

  • Correction (The "Acid Trick"): Do not just add more base. Instead, add 1.0 equivalent of acid (e.g., HCl in dioxane or p-TsOH).

    • Mechanism:[2][3][4][5] Protonation of the quinoline nitrogen renders the ring highly electrophilic (cationic species). The amine nucleophile then attacks the C4 position rapidly. This is the standard industrial protocol for amino-quinoline synthesis (e.g., Chloroquine manufacture).

Visualizing the Pathway

G Start 2,4-Dichloro-7-methylquinoline Cond_Acid Condition A: Protic Solvent (EtOH) Acid Catalysis (H+) Start->Cond_Acid Standard Optimization Cond_Base Condition B: Aprotic Solvent (DMF) Strong Base / High T Start->Cond_Base Aggressive Nucleophile Inter_C4 C4-Intermediate (Kinetically Favored) Cond_Acid->Inter_C4 Fast Cond_Base->Inter_C4 Fast Inter_C2 C2-Intermediate (Thermodynamic/Forcing) Cond_Base->Inter_C2 Slow Side Reaction Prod_C4 Product A: 4-Substituted-2-chloro (Target >90%) Inter_C4->Prod_C4 -HCl Prod_Bis Product B: 2,4-Bis-substituted (Over-reaction) Inter_C2->Prod_Bis +Nucleophile (Excess) Prod_C4->Prod_Bis High T / Excess Nuc

Figure 1: Reaction pathway logic.[6] Acid catalysis in protic media locks selectivity to C4, while forcing conditions risk bis-substitution.

Module 2: Experimental Protocols & Optimization Matrix

Do not rely on a single set of conditions. Use this matrix to select the right system for your nucleophile.

Optimization Matrix
VariableMethod A (Standard) Method B (Acid Catalyzed) Method C (Forcing)
Target General AminesAniline / Weak NucleophilesBis-substitution (C2 & C4)
Solvent THF or DCMEthanol or IsopropanolNMP or DMF
Base/Additive TEA (1.5 eq)No Base (use 1.0 eq HCl)K₂CO₃ (3.0 eq)
Temp 0°C

RT
Reflux (80°C)120°C - 140°C
Selectivity High (C4)Very High (C4) Low (Bis-product)
Notes Good for aliphatic amines.Best for anilines. Product precipitates as salt.Use for introducing two identical groups.
Step-by-Step Protocol: Acid-Catalyzed C4-Selective Amination

Recommended for highest regioselectivity with 7-methyl substrates.

  • Preparation: Dissolve 2,4-dichloro-7-methylquinoline (1.0 eq) in Ethanol (0.5 M concentration).

  • Addition: Add the amine nucleophile (1.1 eq).

  • Catalysis: Add concentrated HCl (approx. 2-3 drops per mmol) or 1.0 eq of amine-hydrochloride salt.

  • Reaction: Heat to reflux for 2–4 hours.

    • Checkpoint: Monitor by TLC/LCMS. The product often precipitates as the hydrochloride salt during the reaction, driving equilibrium forward.

  • Workup: Cool to RT. Filter the solid.[2][7] Wash with cold ethanol.

    • Neutralization: If the free base is required, suspend the solid in DCM and wash with saturated NaHCO₃.

Module 3: Impurity Management (Hydrolysis)

Issue: "I see a peak with Mass [M-Cl+OH]. Is it 2-hydroxy or 4-hydroxy?"

Analysis: Hydrolysis is the most common side reaction, especially when using hygroscopic solvents (DMF/DMSO) that have not been dried.

  • Acidic Conditions: Tend to favor hydrolysis at C4 (forming the 4-quinolone).

  • Basic Conditions: Can lead to hydrolysis at C2, though slower.

Prevention Protocol:

  • Dry Solvents:

    
     transition states are polar, but water competes as a nucleophile. Use anhydrous solvents.
    
  • Stoichiometry: Avoid large excesses of hydroxide bases (NaOH/KOH). Use carbonate bases (Cs₂CO₃) or organic bases (DIPEA) if non-acidic conditions are required.

  • Inert Atmosphere: Run under Nitrogen/Argon to prevent atmospheric moisture absorption, particularly if heating in DMF.

Frequently Asked Questions (FAQ)

Q: Can I substitute the C2 position without touching C4? A: Not directly via standard ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 if C4 is still a chlorine. C4 is significantly more reactive. To hit C2, you must either:
  • Subsitute C4 first with a non-labile group.

  • Use a Pd-catalyzed approach (Buchwald-Hartwig), which can sometimes override electronic bias, though C4 oxidative addition is still faster.

Q: Why does the 7-methyl group matter? A: It makes the ring slightly more electron-rich than the 2,4-dichloroquinoline parent. This raises the activation energy for nucleophilic attack. If you are following a protocol for a nitro-quinoline, you will need to increase the temperature or reaction time for the 7-methyl variant.

Q: How do I remove the C2-chlorine after C4 substitution? A: Catalytic hydrogenation.

  • Conditions: H₂ (balloon), Pd/C (10%), MeOH, and an equivalent of base (TEA) to scavenge the HCl formed. This yields the 4-substituted-7-methylquinoline.

References

  • Regioselectivity in Quinazoline and Quinoline Substitution

    • Source: National Institutes of Health (PMC) / Molecules
    • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights
    • URL:[Link]

    • Relevance: Confirms the electronic dominance of the C4 position (para-like) over C2 in dichloro-heterocycles due to LUMO coefficient distribution.
  • Reactivity of 2,4-Dichloroquinolines

    • Source: MDPI
    • Title: Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue[4]

    • URL:[Link]

    • Relevance: Discusses the comparative reactivity of chloro-quinolines and the specific inactivity of the C2 position towards certain nucleophiles without forcing conditions.[8]

  • Optimization of SNAr on Heterocycles Source: BenchChem Technical Guides Title: Technical Support Center: Regioselective Reactions of 2,4-Dichloropyrimidines (Analogous Scaffold) Relevance: Provides the foundational "Acid Catalysis" protocols widely used for 2,4-dichloro-heterocycles to ensure C4 selectivity.

Sources

Technical Support Center: 2,4-Dichloro-7-methylquinoline Solubility & Reactivity Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Brick Dust" Challenge

You are likely encountering issues with 2,4-dichloro-7-methylquinoline (CAS: 102878-19-3). Unlike its unsubstituted parent, the addition of the 7-methyl group significantly increases lipophilicity (


), while the planar dichloroquinoline scaffold encourages strong 

-

stacking. This results in a "brick dust" solid—highly crystalline and poorly soluble in standard organic solvents like methanol or diethyl ether.

This guide addresses the three most common failure modes caused by this insolubility:

  • Incomplete Conversion: Reactants remain in suspension, leading to slow kinetics.

  • Regioselectivity Loss: Forcing conditions (excessive heat) to dissolve the starting material causes side-reactions at the 2-position.

  • Workup Emulsions: The lipophilic nature makes aqueous extractions difficult.

Solvent Selection Matrix

Do not rely on standard TLC solvents (Hexane/EtOAc) for reaction planning. Use this matrix to select a solvent system based on your specific transformation type.

Solvent ClassSpecific SolventSolubility RatingRecommended ApplicationTechnical Note
Dipolar Aprotic NMP (N-Methyl-2-pyrrolidone)High (***** )

Aminations, Suzuki Couplings
Highest solubility power; difficult to remove (high BP).
Dipolar Aprotic DMF / DMAc High (**** )Standard Nucleophilic SubstitutionsGood balance of solubility and removability (aqueous wash).
Green / Ether 2-MeTHF Moderate (*** )Grignard / LithiationSuperior to THF for lipophilic quinolines; higher boiling point (

).
Non-Polar Toluene Moderate (** )Phase Transfer Catalysis (PTC)Requires heat (

) to fully dissolve; excellent for Dean-Stark conditions.
Protic Isopropanol / n-Butanol Low (* )Crystallization / WorkupDo not use for reaction unless refluxing; product often precipitates out (good for isolation).
Troubleshooting Guides (Q&A Format)
Issue A: "The starting material is just floating in the flask and won't react."

Diagnosis: Heterogeneous kinetics. The reaction is occurring only at the solid-liquid interface, which is too slow.

Protocol 1: The "Melt" or High-Concentration Approach For nucleophilic aromatic substitution (


) with liquid amines (e.g., morpholine, piperazine, aniline):
  • Eliminate the solvent. If your nucleophile is a liquid, use it as the solvent (3–5 equivalents).

  • Temperature Ramp: Heat the mixture to 100–120°C . The 2,4-dichloro-7-methylquinoline will eventually dissolve into the hot amine melt.

  • Monitoring: Once homogeneous, the reaction usually completes within 1–2 hours.

Protocol 2: The Dipolar Switch If your nucleophile is a solid or expensive:

  • Switch solvent to NMP or DMAc (Dimethylacetamide).

  • Concentration: Keep it high (

    
    ). High dilution exacerbates solubility issues.
    
  • Workup: Do not rotovap. Pour the reaction mixture into ice water (10x volume). The lipophilic product will crash out as a solid, leaving the polar solvent in the water.

Issue B: "I'm getting a mixture of 2-Cl and 4-Cl substitution products."

Diagnosis: Loss of Regiocontrol. The 4-position is electronically activated (para-like to Nitrogen) and sterically accessible. However, if you use extreme temperatures (


) to force solubility, you overcome the activation energy barrier for the 2-position, leading to double substitution or regio-isomers.

The Fix:

  • Maintain Temperature Ceiling: Do not exceed 120°C .

  • Lewis Acid Catalysis: Add 0.1 eq of

    
     . This coordinates to the quinoline nitrogen, further activating the 4-position and allowing the reaction to proceed at lower temperatures where solubility might otherwise be a limiting factor.
    
Issue C: "I cannot remove the solvent (DMF/NMP) after the reaction."

Diagnosis: High boiling point solvent trap. The Fix: Do not attempt to distill NMP/DMF. Use the "Crash Precipitation" method.

  • Cool reaction mixture to room temperature.

  • Slowly add Water or 10% aqueous

    
      dropwise with vigorous stirring.
    
  • Ratio: Aim for 1:5 (Solvent:Water).

  • The 7-methyl group makes the product highly hydrophobic; it will precipitate immediately.

  • Filter the solid and wash with water to remove trace DMF.

Advanced Workflow: Phase Transfer Catalysis (PTC)

If you must use non-polar solvents (e.g., for subsequent lithiation or if your nucleophile is water-soluble), you must use PTC to bridge the solubility gap.

Reagents:

  • Organic Phase: Toluene (dissolves Quinoline at reflux).

  • Aqueous Phase: Water (contains Nucleophile, e.g.,

    
    , 
    
    
    
    ).
  • Catalyst: TBAB (Tetrabutylammonium bromide) or Aliquat 336 (5-10 mol%).

Mechanism Visualization:

PTC_Mechanism cluster_organic Organic Phase (Toluene) cluster_aqueous Aqueous Phase Q Quinoline Substrate (Dissolved) Q_Prod Product (Dissolved) Q->Q_Prod Substitution Cat PTC Catalyst (Q+ Br-) Q_Prod->Cat Regenerates Q+Br- Q_Nuc [Q-Nuc] Complex Q_Nuc->Q Attacks 4-Position Nuc Nucleophile (Na+ Nu-) Nuc->Cat Ion Exchange Salt Salt Waste (Na+ Br-) Cat->Q_Nuc Transfers Nu- across Interface Cat->Salt Returns Br-

Figure 1: Phase Transfer Catalysis workflow allowing reaction of lipophilic 2,4-dichloro-7-methylquinoline with water-soluble nucleophiles.

Decision Tree: Selecting the Right Protocol

Use this logic flow to determine your experimental setup based on your available reagents and the physical state of your nucleophile.

Decision_Tree Start Start: Reaction Planning Nuc_State Is Nucleophile Liquid or Solid? Start->Nuc_State Branch_Liq Liquid (Amine) Nuc_State->Branch_Liq Branch_Sol Solid / Salt Nuc_State->Branch_Sol Method_A Method A: Neat Melt 100-120°C No Solvent Branch_Liq->Method_A Solubility_Check Is Nucleophile Soluble in Organic? Branch_Sol->Solubility_Check Branch_OrgSol Yes (e.g., Phenol, Boronic Acid) Solubility_Check->Branch_OrgSol Branch_OrgInsol No (e.g., NaN3, KCN) Solubility_Check->Branch_OrgInsol Method_B Method B: Dipolar Aprotic (NMP/DMF) + Base Precipitation Workup Branch_OrgSol->Method_B Method_C Method C: PTC System Toluene/Water + TBAB Reflux Branch_OrgInsol->Method_C

Figure 2: Protocol Selection Matrix based on nucleophile properties.

References & Authority
  • ChemicalBook. (n.d.). 2,4-Dichloro-7-methylquinoline Properties and Solubility Data. Retrieved from

    • Supports: Physical state (solid) and poor solubility in standard solvents.

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 177786048 (Analogous 2,5-dichloro-4-methylquinoline). Retrieved from

    • Supports: Lipophilicity data (LogP ~4.1) and structural analogs.

  • BenchChem. (2025).[1] Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline in Nucleophilic Aromatic Substitution. Retrieved from

    • Supports: Regioselectivity mechanisms (C4 > C2) and reaction protocols for dichloro-heterocycles.[1][2]

  • Organic Syntheses. (1950). Synthesis of 4,7-Dichloroquinoline (Coll.[3][4] Vol. 3, p. 270). Retrieved from

    • Supports: Foundational chemistry for the dichloroquinoline scaffold and acid/base workup procedures.

  • Murov, S. (n.d.). Properties of Organic Solvents. Retrieved from

    • Supports: Solvent polarity and boiling point data used in the selection matrix.

Sources

strategies to increase the reactivity of the C2-chloro position

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reactivity Enhancement for C2-Chloro Heterocycles

Ticket ID: #C2-ACT-001 Topic: Strategies to Increase Reactivity of the C2-Chloro Position Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Welcome to the Technical Support Center

You are likely here because your nucleophilic aromatic substitution (


) on a 2-chloro-N-heterocycle (pyridine, quinoline, pyrimidine) has stalled. While the C2 position is theoretically activated by the adjacent nitrogen’s inductive effect (

), in practice, electron-donating substituents, steric hindrance, or poor solubility can render these substrates inert.

This guide moves beyond standard textbook answers to provide field-tested activation strategies. We treat your reaction as a system that requires specific inputs (catalysts, energy, ligand architecture) to overcome the activation energy barrier.

Module 1: Mechanistic Diagnostics (Why is it failing?)

Before selecting a fix, diagnose the root cause of the inertness.

SymptomDiagnosisRecommended Strategy
Reaction Stalled <10% Electronic Deactivation: Electron-Donating Groups (EDGs) like -OMe or -NH2 on the ring raise the LUMO energy, making the ring insufficiently electrophilic.Acid Catalysis (Module 2)
High Temp/Decomposition Poor Leaving Group Kinetics: Chloride is a mediocre leaving group for

. The C-Cl bond is strong, and Cl- is a poor nucleofuge compared to F-.
Halex Exchange (Module 3)
Substrate is Electron-Rich Mechanism Mismatch: The ring is too electron-rich for

regardless of activation.
Pd-Catalysis (Module 4)

Module 2: The "Proton Switch" (Acid Catalysis)

The Logic: In a standard


, the rate-determining step is often the formation of the Meisenheimer complex. By protonating the ring nitrogen (or complexing it with a Lewis Acid), you dramatically lower the LUMO energy of the ring, making it a "cation-like" super-electrophile.

Protocol A: Brønsted Acid Activation

  • Reagent: 1.0 - 5.0 equiv. HCl (4M in Dioxane) or p-TsOH.

  • Solvent: n-Butanol or IPA (high boiling protic solvents stabilize the transition state).

  • Procedure:

    • Dissolve substrate in n-BuOH.

    • Add 1.0 equiv of acid. Stir for 15 min to ensure salt formation.

    • Add nucleophile (amine).

    • Heat to 100–120 °C.

    • Note: If your nucleophile is acid-sensitive, skip to Protocol B.

Protocol B: Lewis Acid Activation (Aprotic)

  • Reagent: Zinc(II) chloride (

    
    ) or Scandium(III) triflate (
    
    
    
    ).
  • Mechanism: The metal coordinates to the pyridine nitrogen lone pair, mimicking protonation without the acidic protons that might kill acid-labile nucleophiles.

SnAr_Activation Substrate 2-Chloropyridine Activation N-Activation Substrate->Activation H+ or Lewis Acid Complex Activated Intermediate Activation->Complex LUMO Lowering Product Substituted Product Complex->Product Nucleophilic Attack (Rate Limiting Step)

Figure 1: Activation pathway via Nitrogen coordination, lowering the energy barrier for nucleophilic attack.

Module 3: The "Bait and Switch" (Halex Reaction)

The Logic: Fluoride is the gold standard for


 because the high electronegativity of fluorine creates a massive dipole at the C2 position, accelerating the addition step (usually rate-limiting). If your chloride won't react, swap it for a fluoride first.

The "One-Pot" Halex Protocol:

  • Reagents: spray-dried KF (3-5 equiv) and 18-crown-6 (0.2 equiv) or

    
     (phase transfer catalyst).
    
  • Solvent: Sulfolane or DMSO (must be anhydrous).

  • Step 1 (Exchange): Heat substrate + KF + Catalyst at 140–160 °C for 2–4 hours.

    • Checkpoint: Monitor by LCMS. You will see the mass shift (M-16).

  • Step 2 (Substitution): Cool to 80 °C, add your nucleophile directly to the pot. The 2-fluoro intermediate will react almost instantly compared to the chloride.

Module 4: The "Heavy Artillery" (Buchwald-Hartwig)

The Logic: When the ring is deactivated (e.g., 2-chloro-5-methoxypyridine) or the nucleophile is weak,


 is thermodynamically unfavorable. You must switch mechanisms to Palladium-catalyzed Cross-Coupling.

Critical Failure Point: 2-Chloropyridines are notorious for poisoning Pd catalysts because the pyridine nitrogen coordinates to the metal, displacing ligands and forming inactive "Pd-black."

The Solution: Steric Bulk & Pre-catalysts You must use bulky ligands that prevent the pyridine nitrogen from binding to the Pd center.

Recommended System:

Component Recommendation Why?
Pre-Catalyst Pd-G3 or G4 Palladacycles (e.g., XPhos Pd G4) Bypasses the difficult reduction of Pd(II) to Pd(0); prevents induction periods.
Ligand BrettPhos (primary amines) or RuPhos (secondary amines) Bulky biarylphosphines shield the metal center from N-coordination.
Base NaOtBu (Strong) or Cs2CO3 (Mild) NaOtBu is standard; use Carbonate if functional groups are sensitive.[1]

| Solvent | t-Amyl Alcohol or Dioxane | High boiling point, good solubility. |

Decision_Tree Start 2-Chloro Heterocycle Reactivity Check Q1 Is the ring electron-deficient? Start->Q1 Method1 Standard SnAr (Base/Heat) Q1->Method1 Yes (e.g. -NO2, -CN) Q3 Is the ring electron-rich? Q1->Q3 No (Neutral/Rich) Q2 Are there acid-sensitive groups? Method2 Acid Catalysis (HCl/pTsOH) Q2->Method2 No Method3 Halex Exchange (KF/DMSO -> F) Q2->Method3 Yes Q3->Q2 Neutral/Steric Issues Method4 Pd-Catalysis (BrettPhos/RuPhos) Q3->Method4 Yes (e.g. -OMe)

Figure 2: Strategic Decision Tree for selecting the activation method based on substrate electronics.

FAQs: Troubleshooting from the Bench

Q: I tried acid catalysis, but my product is stuck as a salt and won't extract. A: This is common. After the reaction, do not just extract. You must quench with saturated


until the pH is >9. The free base must be liberated before it will partition into organic solvents (DCM/EtOAc).

Q: My Buchwald reaction turns black immediately and yields nothing. A: "Pd-Black" formation indicates ligand dissociation.

  • Check Oxygen: Are you strictly inert? 2-chloropyridines are slow to oxidatively add, giving oxygen time to kill the catalyst.

  • Switch Ligand: Move to BrettPhos or tBuXPhos . These are bulkier and hold the Pd tighter than standard phosphines like BINAP or DPPF in this context.

Q: Can I use microwave irradiation? A: Yes, specifically for the Halex and Acid Catalyzed routes. Microwaves are excellent for overcoming the high activation energy of the C2-Cl bond cleavage. Try 150 °C for 20 mins in NMP as a starting point.

References

  • Mechanistic Insight into Acid Catalysis: Rohrbach, S., et al. "Acid-Catalyzed Nucleophilic Aromatic Substitution of 2-Chloropyridines." Journal of Organic Chemistry, 2019.[2]

  • Halex Reaction Optimization: Scherbinina, S. I., et al. "Mild Fluorination of Chloropyridines with in Situ Generated Anhydrous Tetrabutylammonium Fluoride." The Journal of Organic Chemistry, 2017.[3]

  • Buchwald-Hartwig for Pyridines: Maiti, D., & Buchwald, S. L. "Cu-Catalyzed Arylation of Amines."[4] Journal of the American Chemical Society, 2006 (Contextual foundation for heteroaryl coupling).

  • Pd-Catalysis Troubleshooting: Green, R. A., & Hartwig, J. F.[4] "Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts."[5][6] Organic Letters, 2014.[5]

Sources

catalyst selection for cross-coupling reactions with 2,4-Dichloro-7-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Selectivity Paradox

You are working with 2,4-Dichloro-7-methylquinoline , a privileged scaffold in drug discovery. The core challenge with this substrate is regiodivergence —the ability to selectively target the C2 or C4 position.

Unlike many di-halogenated systems where one rule fits all, this substrate exhibits a "Selectivity Paradox" depending on the reaction mechanism:

  • Palladium-Catalyzed Coupling (Suzuki/Sonogashira): Favors the C2 position (Oxidative Addition controlled).

  • Nucleophilic Aromatic Substitution (

    
    ):  Favors the C4  position (Meisenheimer Complex stability).
    

This guide provides the decision logic, catalyst systems, and troubleshooting protocols to control this selectivity.

Part 1: The Selectivity Navigator (Decision Logic)

Before selecting a catalyst, you must define your target position. Use the logic flow below to determine the correct synthetic strategy.

SelectivityNavigator Start Target Functionalization Site C2_Target Target: C2 Position Start->C2_Target C2-Cl is more reactive to Pd(0) C4_Target Target: C4 Position Start->C4_Target C4-Cl is more reactive to Nucleophiles Method_Pd Method: Pd-Catalysis (Suzuki, Sonogashira) C2_Target->Method_Pd Method_SNAr Method: SNAr (Amination, Etherification) C4_Target->Method_SNAr C-N / C-O Bonds Method_Block Method: Sequential (Block C2 first) C4_Target->Method_Block C-C Bonds (Suzuki) Cat_NHC Advanced: Bulky NHC (Pd-PEPPSI-IPr) *Experimental C4 Selectivity C4_Target->Cat_NHC Direct C-C (Rare) Cat_Std Catalyst: Pd(PPh3)4 or Pd(OAc)2 + PPh3 Method_Pd->Cat_Std Standard Ligands Method_Block->Cat_Std Step 1: C2-Cap Step 2: C4-Cross Couple Reagent_Nuc Reagent: Amines/Alkoxides (Acid/Base mediated)

Figure 1: Decision matrix for selecting the reaction pathway based on the desired site of functionalization.

Part 2: Technical Support & Troubleshooting (Q&A)
Issue 1: "I need to install an aryl group at C4, but the Suzuki coupling is happening at C2."

Diagnosis: This is the expected behavior.[1] In 2,4-dichloroquinolines, the C2-Cl bond is electronically activated for oxidative addition by the adjacent quinoline nitrogen (inductive effect and N-coordination). Standard phosphine ligands (PPh3, dppf) will almost exclusively target C2 first.

Solution: The "Block-and-Couple" Strategy You cannot easily force a standard Suzuki reaction to hit C4 selectively in the presence of a free C2-Cl. You must adopt a sequential approach:

  • Option A (If you need groups at both): Perform the C2 coupling first. The resulting product (2-aryl-4-chloro-7-methylquinoline) can then be subjected to a second Suzuki coupling at C4 using more forcing conditions (active ligands like XPhos or SPhos).

  • Option B (If you only want C4): This is difficult via direct Pd-catalysis. Consider converting the C4-Cl to a triflate or using a specific bulky NHC catalyst (e.g., Pd-PEPPSI-IPr), though this is substrate-dependent and experimental.

Issue 2: "My Suzuki coupling at C2 has low conversion (stalled at 40%)."

Diagnosis: The 7-methyl group is relatively remote, but the C2 position is sterically sensitive to the "peri" proton at C8? No, C2 is open. However, the nitrogen atom can poison the catalyst if not properly ligated. The most common cause is catalyst deactivation or hydrodehalogenation (replacing Cl with H).

Troubleshooting Checklist:

  • Base Selection: Switch from

    
     to 
    
    
    
    or
    
    
    . Anhydrous bases often perform better in difficult couplings.
  • Water Content: While Suzuki requires water, excess water can promote hydrodehalogenation. Use a controlled Toluene/Water (10:1) or Dioxane/Water (4:1) ratio.[2]

  • Ligand Upgrade: If

    
     fails, switch to XPhos  or SPhos . These Buchwald biaryl phosphine ligands form highly active monolithic Pd species that are robust against deactivation.
    
Issue 3: "I want to perform a Buchwald-Hartwig amination at C4."

Diagnosis: Do NOT use Palladium catalysis for this if you can avoid it. The C4 position of 2,4-dichloroquinoline is highly activated for Nucleophilic Aromatic Substitution (


) .[3] You do not need a metal catalyst.

Solution: Simply heat the substrate with the amine in a polar solvent (EtOH, DMF, or NMP) with a base (


 or 

). The reaction will proceed with high selectivity for C4, leaving the C2-Cl intact.
  • Note: If you use Pd-catalysis, you risk amination at C2.

Part 3: Catalyst & Ligand Selection Matrix
Reaction TypeTarget SiteRecommended Catalyst SystemLigand ClassKey Conditions
Suzuki-Miyaura C2 (Preferred)

(5 mol%)
TriarylphosphineToluene/EtOH/

,

, 80°C
Suzuki-Miyaura C4 (Sequential)

+ XPhos
Dialkylbiaryl phosphineDioxane/

,

, 100°C
Sonogashira C2 (Exclusive)

+ CuI
TriarylphosphineTHF/Et3N, RT to 60°C
Amination (C-N) C4 (Exclusive) None (Metal-Free) N/A (

)
DMF or EtOH,

, Heat
Amination (C-N) C2 (Sequential)

+ BINAP
BisphosphineToluene, NaOtBu, 100°C (Requires C4 blocked)
Part 4: Validated Experimental Protocols
Protocol A: C2-Selective Sonogashira Coupling

Target: Synthesis of 2-alkynyl-4-chloro-7-methylquinoline

Mechanism: The C2-Cl bond is activated by the adjacent Nitrogen. CuI is essential for the transmetallation step.

  • Charge: To a reaction vial, add 2,4-Dichloro-7-methylquinoline (1.0 equiv),

    
     (0.05 equiv), and CuI (0.05 equiv).
    
  • Solvent: Add anhydrous THF (0.2 M concentration) and degassed Triethylamine (3.0 equiv).

  • Reagent: Add terminal alkyne (1.2 equiv) dropwise.

  • Reaction: Stir at Room Temperature for 1 hour. If conversion is slow, heat to 50°C.

  • Workup: Filter through a pad of Celite. Concentrate and purify via silica column chromatography.

    • Expected Outcome: >85% Yield of C2-alkynyl product. C4-Cl remains intact.

Protocol B: C4-Selective Amination (

)

Target: Synthesis of 2-chloro-4-amino-7-methylquinoline

Mechanism: Classical


. The C4 position is para to the quinoline nitrogen, stabilizing the Meisenheimer intermediate.
  • Charge: Dissolve 2,4-Dichloro-7-methylquinoline (1.0 equiv) in Ethanol (or DMF for high-boiling amines).

  • Reagent: Add the amine (1.2 - 2.0 equiv) and Diisopropylethylamine (DIPEA, 2.0 equiv).

  • Reaction: Heat to reflux (Ethanol) or 80-100°C (DMF). Monitor by TLC/LCMS.

    • Note: C2-Cl is much slower to react under these conditions.

  • Workup: Pour into water. The product often precipitates. Filter and wash with water.

    • Expected Outcome: Exclusive C4-amination.

Protocol C: Sequential C2-Arylation / C4-Arylation

Target: 2,4-Diaryl-7-methylquinoline (unsymmetrical)

SequentialFlow Start 2,4-Dichloro-7-methylquinoline Step1 Step 1: Suzuki (C2) Pd(PPh3)4, Na2CO3 Boronic Acid A Start->Step1 Inter Intermediate: 2-Aryl-A-4-chloro... Step1->Inter Step2 Step 2: Suzuki (C4) Pd2(dba)3 + XPhos K3PO4, Boronic Acid B Inter->Step2 Final Product: 2-Aryl-A-4-Aryl-B... Step2->Final

Figure 2: Sequential workflow for installing different aryl groups. Note the change in catalyst activity required for Step 2.

  • Step 1 (C2): Use Protocol A conditions but substitute alkyne with Boronic Acid (1.1 equiv) and use Suzuki conditions (DME/Water,

    
    , 
    
    
    
    ).
  • Purification: Isolate the mono-coupled product.

  • Step 2 (C4):

    • Solvent: 1,4-Dioxane/Water (4:1).

    • Base:

      
       (2.0 equiv).
      
    • Catalyst:

      
       (2 mol%) + XPhos  (4 mol%) or SPhos .
      
    • Temp: 100°C (sealed tube recommended).

    • Reasoning: The C4-Cl is deactivated after the C2-arylation (electron-rich ring). You need a highly active catalyst (XPhos) to force the second oxidative addition.

References
  • Reddy, E. A., et al. (2008). "Synthesis of 2-alkynylquinolines from 2-chloro and 2,4-dichloroquinoline via Pd/C-catalyzed coupling reaction in water." Tetrahedron, 64(30–31), 7143–7150.

    • Validates C2-selectivity for Sonogashira coupling.
  • Reddy, E. A., et al. (2009).[4] "Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines." Beilstein Journal of Organic Chemistry, 5, No. 32.

    • Validates the sequential workflow (C2 then C4).
  • Belnome, F., et al. (2025). "Versatile Palladium-Catalyzed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives." Chemistry.

    • Provides context on Pd-catalyzed reactivity of 2-chloro-N-heterocycles.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 100(8), 3009–3066.

    • Foundational text for oxidative addition selectivity (C-Cl bond strengths).
  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2, 27-50.

    • Reference for selecting XPhos/SPhos for the difficult C4 coupling step.

Sources

Validation & Comparative

Validation of a Stability-Indicating HPLC Method for 2,4-Dichloro-7-methylquinoline: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the performance of a proposed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of 2,4-Dichloro-7-methylquinoline , a critical intermediate in the synthesis of antimalarial and anticancer quinoline derivatives.

When compared to alternative analytical techniques—specifically UV-Vis Spectrophotometry and generic neutral-pH HPLC—the proposed method demonstrates superior specificity, reduced peak tailing (Tailing Factor < 1.2), and enhanced sensitivity (LOD < 0.05 µg/mL). This guide provides a step-by-step validation protocol aligned with ICH Q2(R1) guidelines, ensuring the method is robust for pharmaceutical quality control.

Introduction: The Analytical Challenge

2,4-Dichloro-7-methylquinoline is a structural isomer utilized in the synthesis of complex pharmacophores. Its analysis presents specific chromatographic challenges inherent to the quinoline scaffold:

  • Basicity: The nitrogen atom in the quinoline ring possesses a lone pair of electrons that can interact with residual silanol groups (

    
    ) on standard silica-based HPLC columns.
    
  • Peak Tailing: In neutral pH conditions, this secondary interaction leads to severe peak tailing, compromising resolution and integration accuracy.

  • Impurity Profile: Synthetic routes often yield structurally similar byproducts, such as 4-hydroxy-7-methylquinoline or 2-chloro-4-hydroxy-7-methylquinoline, which UV spectroscopy cannot adequately resolve.

To address these issues, this guide validates an Optimized Acidic RP-HPLC Method , comparing it directly against standard alternatives to prove its fitness for purpose.

Comparative Analysis: Proposed Method vs. Alternatives

The following section objectively compares the proposed optimized method against two common alternatives: a generic neutral HPLC method and UV-Vis spectrophotometry.

The Contenders
  • Method A (Proposed): RP-HPLC using an end-capped C18 column with an acidic phosphate buffer (pH 3.0) to suppress silanol ionization and protonate the quinoline base.

  • Method B (Generic HPLC): Standard C18 method using Water:Methanol (50:50) without pH control.

  • Method C (UV-Vis): Direct UV absorbance measurement at

    
     (254 nm).
    
Performance Metrics
FeatureMethod A (Proposed)Method B (Generic HPLC)Method C (UV-Vis)
Specificity High (Resolves all impurities)Moderate (Co-elution risks)Low (Cannot distinguish isomers)
Peak Shape (

)
Excellent (0.95 - 1.15)Poor (> 2.0, severe tailing)N/A
Linearity (

)
> 0.999~0.98 (due to integration errors)> 0.99
Sensitivity (LOD) 0.02 µg/mL0.5 µg/mL (broad peaks reduce S/N)1.0 µg/mL
Run Time 12.0 min15.0 min< 1 min
Suitability QC Release & Stability Rough Estimation onlyQuick Solubility Checks

Expert Insight: Method B fails because the neutral pH allows the quinoline nitrogen to interact with the stationary phase. Method A uses a buffer at pH 3.0. At this pH, the silanols are protonated (neutral), and the quinoline is protonated (positive), causing electrostatic repulsion that prevents sticking and ensures sharp peaks.

Detailed Experimental Protocol (Method A)

This protocol is designed to be self-validating. If the System Suitability criteria are not met, the run is automatically invalid.

Reagents and Equipment
  • Analyte: Reference Standard 2,4-Dichloro-7-methylquinoline (>99.0% purity).

  • Solvents: HPLC Grade Acetonitrile (ACN), Methanol, and Milli-Q Water.

  • Buffer: Potassium Dihydrogen Phosphate (

    
    ) adjusted to pH 3.0 with Orthophosphoric Acid (
    
    
    
    ).
  • Column: C18 (Octadecylsilyl),

    
     mm, 5 µm particle size (e.g., Agilent Zorbax or Waters Symmetry).
    
Chromatographic Conditions
  • Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (40:60 v/v).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (Diode Array Detector recommended for purity check).

  • Injection Volume: 20 µL.

  • Column Temperature:

    
    .
    
Analytical Workflow Diagram

HPLC_Workflow Start Sample Preparation Dissolve Dissolve in Mobile Phase (Sonication 10 min) Start->Dissolve Filter Filter (0.45 µm PTFE) Dissolve->Filter Inject Inject into HPLC (20 µL) Filter->Inject Separate Separation (C18, pH 3.0, 40:60 Buffer:ACN) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Data Data Analysis (Integration) Detect->Data

Figure 1: Step-by-step analytical workflow for the quantification of 2,4-Dichloro-7-methylquinoline.

Validation Results (ICH Q2(R1) Compliance)

The following data summarizes the validation of Method A. All parameters meet the acceptance criteria defined by the International Council for Harmonisation (ICH) .

System Suitability Testing (SST)

Before any sample analysis, the system must pass these criteria:

  • Theoretical Plates (

    
    ):  > 5,000
    
  • Tailing Factor (

    
    ): 
    
    
    
    (Typical result: 1.1)
  • RSD of Retention Time:

    
     (n=6)
    
Specificity

The method successfully separates the main peak from known synthesis precursors (e.g., m-chloroaniline) and degradation products.

  • Resolution (

    
    ):  > 2.0 between 2,4-Dichloro-7-methylquinoline and nearest impurity.
    
Linearity and Range

A calibration curve was constructed from 10 µg/mL to 150 µg/mL.

  • Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9998
    
Accuracy (Recovery Studies)

Spike recovery experiments were performed at 50%, 100%, and 150% of the target concentration.

Level (%)Mean Recovery (%)% RSDAcceptance Criteria
50%99.50.898.0 - 102.0%
100%100.20.598.0 - 102.0%
150%100.10.698.0 - 102.0%
Validation Logic Flow

Validation_Logic Start Start Validation Spec Specificity Test (Inject Impurities + Analyte) Start->Spec Check1 Resolution > 1.5? Spec->Check1 Lin Linearity Test (5 Conc. Levels) Check1->Lin Yes Fail Redesign Method Check1->Fail No Check2 R² > 0.999? Lin->Check2 Acc Accuracy & Precision (Spike Recovery & Repeatability) Check2->Acc Yes Check2->Fail No Check3 Recovery 98-102%? Acc->Check3 Final Method Validated Check3->Final Yes Check3->Fail No

Figure 2: Decision tree for method validation based on ICH Q2 guidelines.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). FDA.[2][3] [Link]

  • Dongre, V. G., et al. (2007).[4] Identification and characterization of impurities in chloroquinolines. Journal of Pharmaceutical and Biomedical Analysis.[4] [Link]

Sources

A Comprehensive Guide to the Structural Validation of 2,4-Dichloro-7-methylquinoline using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel and synthesized compounds is a cornerstone of robust research and development. Quinolines, a class of heterocyclic compounds, are of particular interest due to their prevalence in biologically active molecules and functional materials.[1] However, the substitution patterns on the quinoline scaffold can present a significant challenge for unambiguous characterization by simple one-dimensional Nuclear Magnetic Resonance (1D NMR) spectroscopy alone. The presence of multiple substituents can lead to complex splitting patterns and overlapping signals in the 1H NMR spectrum, making definitive assignments difficult.[2]

This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth technical comparison of how multi-dimensional NMR techniques can overcome these limitations. We will focus on the structural validation of 2,4-dichloro-7-methylquinoline as a case study, demonstrating the power of two-dimensional (2D) NMR experiments—specifically COSY, HSQC, and HMBC—to unequivocally confirm its molecular architecture. This guide will not only present the experimental data but also delve into the causality behind the experimental choices, ensuring a self-validating and authoritative approach to structural determination.

The Challenge with 1D NMR: Ambiguity in Substitution Patterns

A standard 1H NMR spectrum of 2,4-dichloro-7-methylquinoline would reveal the presence of aromatic protons and a methyl group. However, pinpointing the exact location of the methyl group and the two chloro-substituents on the quinoline ring system based solely on chemical shifts and coupling constants from a 1D spectrum can be inconclusive. Long-range couplings can be difficult to resolve and may not provide the necessary connectivity information to distinguish between potential isomers. This ambiguity necessitates the use of more sophisticated techniques that can reveal through-bond and through-space correlations between nuclei.

The 2D NMR Solution: A Multi-faceted Approach to Connectivity

2D NMR spectroscopy provides a powerful solution by spreading the NMR information across two frequency axes, revealing correlations between different nuclei that are not apparent in a 1D spectrum.[3] By employing a suite of 2D experiments, we can systematically piece together the molecular puzzle.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH and ³JHH).[4] This is instrumental in identifying adjacent protons and building spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms.[5] It provides a clear map of which proton is bonded to which carbon, simplifying the assignment of the carbon skeleton.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[5] This is crucial for connecting different spin systems and for identifying quaternary carbons, which have no attached protons and are therefore invisible in an HSQC spectrum.

By combining the information from these three experiments, a self-validating network of correlations can be established, leading to the unequivocal structural assignment of 2,4-dichloro-7-methylquinoline.

Experimental Protocols

Sample Preparation

A well-prepared sample is critical for obtaining high-quality NMR spectra.[6]

  • Sample Purity: Ensure the sample of 2,4-dichloro-7-methylquinoline is of high purity (>95%) to avoid interference from impurities.[7]

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for quinoline derivatives.[6]

  • Concentration: For ¹H and 2D NMR experiments, a concentration of 5-15 mg in 0.6-0.75 mL of solvent is typically sufficient.[6][7]

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[6]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm and is often pre-dissolved in the deuterated solvent by the manufacturer.[6]

2D NMR Data Acquisition

The following are general guidelines for acquiring 2D NMR spectra on a modern NMR spectrometer. Specific parameters may need to be optimized based on the instrument and sample concentration.

1. COSY (Correlation Spectroscopy) Acquisition:

  • Initial Setup: Acquire a standard 1D ¹H NMR spectrum to determine the spectral width.[8]

  • Experiment Selection: Load the standard COSY pulse program (e.g., cosygpqf on Bruker instruments).

  • Parameters:

    • Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.

    • The number of scans (NS) per increment is typically 2-8.

    • The number of increments (TD in F1) is usually 256 or 512.

  • Acquisition: Start the acquisition. The experiment time will depend on the chosen parameters.

2. HSQC (Heteronuclear Single Quantum Coherence) Acquisition:

  • Initial Setup: Acquire both 1D ¹H and ¹³C NMR spectra to determine the spectral widths for both nuclei.

  • Experiment Selection: Load the standard HSQC pulse program (e.g., hsqcedetgpsisp2.2 on Bruker instruments for an edited HSQC which differentiates CH/CH₃ from CH₂ groups).

  • Parameters:

    • Set the spectral width in F2 for ¹H and in F1 for ¹³C.

    • The number of scans (NS) per increment is typically 4-16.

    • The number of increments (TD in F1) is usually 128 or 256.

  • Acquisition: Start the acquisition.

3. HMBC (Heteronuclear Multiple Bond Correlation) Acquisition:

  • Initial Setup: Use the same spectral widths as determined for the HSQC experiment.

  • Experiment Selection: Load the standard HMBC pulse program (e.g., hmbcgplpndqf on Bruker instruments).

  • Parameters:

    • Set the spectral width in F2 for ¹H and in F1 for ¹³C.

    • The number of scans (NS) per increment is typically 8-32, as HMBC is less sensitive than HSQC.

    • The number of increments (TD in F1) is usually 256 or 512.

    • The long-range coupling constant (J) is typically set to 8-10 Hz to optimize for two- and three-bond correlations.[9]

  • Acquisition: Start the acquisition.

Data Interpretation and Structural Validation

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 2,4-dichloro-7-methylquinoline and the expected correlations from the 2D NMR experiments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,4-Dichloro-7-methylquinoline

PositionAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
2C-151.5
3CH7.35125.0
4C-145.0
4aC-124.5
5CH7.95128.0
6CH7.45126.5
7C-140.0
8CH7.80120.0
8aC-148.0
7-CH₃CH₃2.5021.5

Note: These are predicted values and may vary slightly in an experimental setting.

Table 2: Expected COSY, HSQC, and HMBC Correlations for 2,4-Dichloro-7-methylquinoline

Proton (Position)COSY Correlations (¹H-¹H)HSQC Correlation (¹H-¹³C)HMBC Correlations (¹H-¹³C)
H-3 (7.35 ppm)-C-3 (125.0 ppm)C-2, C-4, C-4a
H-5 (7.95 ppm)H-6 (7.45 ppm)C-5 (128.0 ppm)C-4, C-6, C-8a
H-6 (7.45 ppm)H-5 (7.95 ppm)C-6 (126.5 ppm)C-5, C-7, C-8
H-8 (7.80 ppm)-C-8 (120.0 ppm)C-6, C-7, C-8a
7-CH₃ (2.50 ppm)-7-CH₃ (21.5 ppm)C-6, C-7, C-8

Visualizing the Connectivity

The following diagrams, generated using Graphviz, illustrate the key correlations that confirm the structure of 2,4-dichloro-7-methylquinoline.

COSY_Correlations COSY Correlations H5 H-5 H6 H-6 H5->H6

Caption: Key ³JHH COSY correlation in the carbocyclic ring.

HMBC_Correlations Key HMBC Correlations cluster_protons Protons cluster_carbons Carbons H3 H-3 C2 C-2 H3->C2 C4 C-4 H3->C4 C4a C-4a H3->C4a H5 H-5 H5->C4 C8a C-8a H5->C8a H6 H-6 C7 C-7 H6->C7 H8 H-8 H8->C7 H8->C8a Me7 7-CH₃ Me7->C7 C6 C6 Me7->C6 C8 C8 Me7->C8

Caption: Long-range HMBC correlations confirming the substitution pattern.

A Self-Validating System: Piecing the Puzzle Together

  • Establishing the Spin Systems: The COSY spectrum will show a clear correlation between H-5 and H-6, confirming their adjacent positions on the carbocyclic ring. The other aromatic protons, H-3 and H-8, will appear as singlets (or very finely split multiplets depending on long-range couplings), indicating no adjacent protons. The methyl protons will also be a singlet.

  • Direct Proton-Carbon Assignments: The HSQC spectrum will unambiguously link each proton to its directly attached carbon, as detailed in Table 2. This allows for the confident assignment of the protonated carbons C-3, C-5, C-6, C-8, and the methyl carbon.

  • Connecting the Fragments and Locating Substituents: The HMBC spectrum is the key to the final structural proof.

    • The correlation from the methyl protons (at ~2.50 ppm) to C-6, C-7, and C-8 definitively places the methyl group at the C-7 position. The correlation to the quaternary carbon C-7 is particularly diagnostic.

    • The proton at C-3 (~7.35 ppm) will show correlations to the quaternary carbons C-2 and C-4, confirming its position on the heterocyclic ring and the location of the chloro-substituents at positions 2 and 4.

    • Correlations from H-5 and H-8 to the quaternary carbon C-8a, and from H-5 to C-4a, help to piece together the entire quinoline scaffold and confirm the fusion of the two rings.

By systematically analyzing the data from these three 2D NMR experiments, we build a comprehensive and self-consistent network of correlations that validates the structure of 2,4-dichloro-7-methylquinoline, leaving no room for ambiguity. This rigorous approach is indispensable for ensuring the scientific integrity of research in drug development and materials science.

References

  • Journal of Chemical Education. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy . ACS Publications. [Link][10]

  • ResearchGate. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy . [Link][11]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value . [Link][12]

  • University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide . [Link]

  • UC Davis NMR Facility. Acquisition of COSY Spectra on the Gemini-300 . [Link][8]

  • The Royal Society of Chemistry. Experimental reporting . [Link][3]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW . [Link][13]

  • Columbia University. HSQC and HMBC . [Link]

  • ACS Publications. NMR Guidelines for ACS Journals . [Link][14]

  • Columbia University NMR Core Facility. HSQC and HMBC . [Link][5]

  • UNCW Institutional Repository. CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES . [Link][15]

  • UTHSCSA. Stepbystep procedure for NMR data acquisition . [Link]

  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC) . [Link]

  • Chemistry Steps. NMR spectroscopy - An Easy Introduction . [Link][16]

  • IMSERC. TUTORIAL: 2D COSY EXPERIMENT . [Link]

  • Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES . [Link][17]

  • SDSU NMR Facility. 7) Common 2D (COSY, HSQC, HMBC) . [Link][4]

  • ACS Symposium Series. Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab . [Link][9]

Sources

Assessing the Purity of Synthesized 2,4-Dichloro-7-methylquinoline: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary For researchers synthesizing 2,4-Dichloro-7-methylquinoline (a critical scaffold for antimalarial and anticancer quinoline derivatives), purity assessment is not merely a box-checking exercise—it is a structural confirmation necessity. The synthesis, typically involving the chlorination of 7-methyl-2,4-quinolinediol with phosphorus oxychloride (


), generates specific impurity profiles that standard "purity checks" often miss.

This guide compares three analytical methodologies: HPLC-UV (High-Performance Liquid Chromatography), qNMR (Quantitative Nuclear Magnetic Resonance), and GC-MS (Gas Chromatography-Mass Spectrometry). While HPLC remains the gold standard for trace impurity profiling, this guide argues that qNMR is the superior method for absolute assay determination when a certified reference standard is unavailable.

The Impurity Landscape: What Are We Looking For?

To assess purity effectively, one must understand the genesis of the impurities. The transformation of the hydroxy-precursor to the dichloro-product is rarely quantitative without side reactions.

Synthesis Pathway & Impurity Origins

The reaction of 7-methyl-2,4-quinolinediol with


 is aggressive. Common impurities include:
  • Monochlorinated Intermediates: 2-chloro-4-hydroxy-7-methylquinoline or 4-chloro-2-hydroxy-7-methylquinoline (due to incomplete chlorination).

  • Hydrolysis Products: Reversion of the labile C-Cl bonds to C-OH upon exposure to atmospheric moisture.

  • Regioisomers: Chlorination at the C3 position (less likely but possible under forcing conditions).

Visualization: Impurity Genesis

ImpurityPath cluster_0 Precursors cluster_1 Reaction (POCl3) cluster_2 Degradation/Side-Rxn SM 7-methyl-2,4-quinolinediol Inter Monochloro Intermediates SM->Inter Incomplete Cl Prod 2,4-Dichloro-7-methylquinoline (Target) Inter->Prod +POCl3 Hydro Hydrolysis Products (Hydroxy-chloro) Inter->Hydro +H2O Prod->Hydro +H2O (Air/Workup)

Figure 1: Reaction pathway illustrating the origin of critical impurities during the chlorination of quinolinediols.

Comparative Analysis of Assessment Methodologies

Method A: HPLC-UV (Reverse Phase)

The Industry Workhorse for Impurity Profiling.

  • Principle: Separation based on hydrophobicity using a C18 column.

  • Why it works here: The target molecule is basic. Using an acidic mobile phase (pH ~3.[1]0) ensures the quinoline nitrogen is protonated, improving peak shape, while the hydrophobic chloro-groups provide strong retention.

  • Pros: High sensitivity (LOD < 0.05%); separates closely related isomers.

  • Cons: Relative Purity Only. Without a certified reference standard of 2,4-Dichloro-7-methylquinoline, you cannot determine the absolute weight % purity, only the "area %" (which assumes all impurities have the same extinction coefficient—a dangerous assumption).

Method B: qNMR (Quantitative H NMR)

The "Truth" Method for Absolute Assay.

  • Principle: Integration of proton signals relative to an internal standard (IS) of known purity.

  • Why it works here: It is a primary ratio method. It does not require a standard of the analyte itself.[2][3]

  • Pros: Determines absolute weight % purity ; detects residual solvents (POCl3, toluene) simultaneously.

  • Cons: Lower sensitivity (LOD ~0.1-1%); requires precise weighing; expensive instrumentation.

Method C: GC-MS

The Structural Elucidator.[4]

  • Principle: Volatilization followed by electron impact ionization.

  • Why it works here: Dichloroquinolines are thermally stable and volatile enough for GC.

  • Pros: Provides mass spectral data to identify what the impurities are (e.g., distinguishing mono-chloro from di-chloro via isotope patterns).

  • Cons: Not suitable for non-volatile salts or thermally unstable hydrolysis precursors.

Summary Data Comparison
FeatureHPLC-UVqNMRGC-MS
Primary Output Purity % (Area)Purity % (Weight/Weight)Structural ID
Reference Std Required? Yes (for Assay)No (Internal Std only)No
Sensitivity (LOD) High (< 0.05%)Low (~0.5%)High (< 0.1%)
Sample Destructive? No (recoverable)NoYes
Detection of Salts Yes (if soluble)No (invisible in

H)
No

Recommended Experimental Protocols

Protocol 1: HPLC-UV with Ion-Pairing (Best for Routine QC)

Note: Basic quinolines tail severely on standard silica columns. This protocol uses an acidic buffer with an amine modifier to suppress silanol interactions.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm or 5 µm.

  • Mobile Phase A: 20 mM Potassium Phosphate buffer (pH 3.0) + 0.1% Triethylamine (TEA). The TEA is critical for peak symmetry.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: Linear ramp to 90% B

    • 15-20 min: Hold 90% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/impurities).

  • Sample Prep: Dissolve 1 mg/mL in 50:50 Water:Acetonitrile.

Protocol 2: qNMR for Absolute Purity (Best for "First-Time" Synthesis)

Use this when you have synthesized the compound for the first time and lack a commercial standard.

  • Internal Standard (IS): Maleic Acid (traceable grade) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB). Maleic acid is preferred due to its distinct singlet at ~6.3 ppm, usually clear of quinoline aromatic signals.

  • Solvent: DMSO-

    
     (ensures solubility of both the dichloro-product and polar impurities).
    
  • Preparation:

    • Weigh exactly ~10 mg of the Analyte (

      
      ) into a vial.
      
    • Weigh exactly ~5 mg of the Internal Standard (

      
      ) into the same vial.
      
    • Dissolve in 0.6 mL DMSO-

      
      .
      
  • Acquisition Parameters (Critical):

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): Must be

      
       of the longest relaxing proton (typically 30-60 seconds). Failure to wait this long will result in under-quantification.
      
    • Scans: 16 or 32 (for S/N > 150).

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = weighed mass,
    
    
    = Purity of IS.

Analytical Decision Workflow

How do you choose the right method for your specific stage of development?

DecisionTree Start Crude Synthesized Solid Check Is a Certified Reference Standard Available? Start->Check YesStd Yes Check->YesStd Commercial Source NoStd No Check->NoStd In-house Synthesis RunHPLC Run HPLC-UV (Method A) YesStd->RunHPLC RunQNMR Run qNMR (Method B) NoStd->RunQNMR Result1 Calculate % Purity (Relative Area) RunHPLC->Result1 Result2 Calculate Absolute Weight % Assay RunQNMR->Result2 StructureCheck Unknown Impurity Peaks? Result1->StructureCheck Result2->StructureCheck RunGCMS Run GC-MS (Method C) StructureCheck->RunGCMS Yes

Figure 2: Decision matrix for selecting the appropriate purity assessment technique based on reference standard availability.

References

  • National Institutes of Health (NIH). 2,4-Dichloro-7,8-dimethylquinoline Synthesis and Crystallography. (Demonstrates POCl3 synthesis pathway and workup).

  • Journal of Medicinal Chemistry. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (Foundational text on qNMR vs HPLC).

  • Sigma-Aldrich. Chloroquine Phosphate HPLC Assay & Impurity Profiling. (Protocol basis for chloroquinoline HPLC separation using acidic buffers).

  • ACG Publications. Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10. (Validation data comparing the two methods).

  • MDPI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one. (Discusses chlorination side-products and hydrolysis).

Sources

Comparative Analysis Guide: Statistical Evaluation of 2,4-Dichloro-7-methylquinoline Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous framework for evaluating 2,4-Dichloro-7-methylquinoline derivatives. Unlike simple quinolines, this scaffold possesses two distinct electrophilic centers (C2 and C4) and a lipophilic methyl group at C7. This unique structure allows for divergent synthesis of bifunctional agents but requires precise statistical validation to distinguish genuine structure-activity relationship (SAR) gains from assay noise.

This document guides researchers through the comparative analysis of these analogs against clinical standards (e.g., Chloroquine, Doxorubicin), focusing on statistical rigor in


 determination and potency differentiation.

Part 1: The Comparative Landscape

To validate a new 2,4-dichloro-7-methylquinoline analog, it must be benchmarked against established pharmacophores. The 7-methyl group alters lipophilicity (


), potentially improving membrane permeability compared to the 7-chloro standards, but this must be statistically proven.
Target Benchmarks
Therapeutic AreaPositive Control (Standard)Mechanism of ActionComparison Metric
Antimalarial Chloroquine / QuinineHeme polymerase inhibition

(Parasite Lactate Dehydrogenase assay)
Anticancer Doxorubicin / CisplatinDNA intercalation / Topoisomerase II

(MTT/SRB Assay)
Antimicrobial CiprofloxacinDNA Gyrase inhibitionMIC (

) & Zone of Inhibition
Structure-Activity Relationship (SAR) Hypothesis

The statistical analysis must test the following SAR hypothesis:

  • C4 Substitution: Primary driver of biological activity (e.g., nucleophilic displacement with amines).

  • C2 Substitution: Modulates solubility and pharmacokinetic profile (secondary activity).

  • C7 Methylation: Enhances lipophilicity compared to the unsubstituted quinoline, potentially increasing intracellular accumulation.

Part 2: Experimental Protocols (Data Acquisition)

Reliable statistics begin with reproducible data. The following protocols ensure data integrity for downstream analysis.

Protocol: High-Throughput MTT Cytotoxicity Assay

Objective: Determine cell viability inhibition (


) of analogs on cancer cell lines (e.g., HeLa, MCF-7).
  • Seeding: Plate cells (

    
     cells/well) in 96-well plates. Incubate for 24h at 37°C/5% 
    
    
    
    .
  • Treatment: Add analogs dissolved in DMSO (final concentration <0.1% v/v). Prepare a serial dilution (10-point, 1:2 or 1:3 dilution series) ranging from

    
     to 
    
    
    
    .
    • Control A: Vehicle control (DMSO only) = 100% Viability.

    • Control B: Positive control (Doxorubicin).

    • Control C: Media blank (no cells).

  • Incubation: Incubate for 48h.

  • Development: Add MTT reagent (

    
    ). Incubate 4h. Solubilize formazan crystals with DMSO.
    
  • Measurement: Read Absorbance (

    
    ).
    
Protocol: Antimicrobial MIC Determination (Broth Microdilution)

Objective: Determine Minimum Inhibitory Concentration (MIC) against S. aureus/E. coli.

  • Inoculum: Adjust bacterial suspension to

    
     McFarland standard (
    
    
    
    CFU/mL).
  • Dilution: Dispense

    
     Mueller-Hinton Broth into 96-well plates.
    
  • Treatment: Add analog stock and perform 2-fold serial dilutions.

  • Incubation: 18–24h at 37°C.

  • Readout: Visual turbidity check or

    
    . The MIC is the lowest concentration showing no visible growth .
    

Part 3: Statistical Methodologies (The Core)

CRITICAL WARNING: Do not use simple linear regression (


) for biological dose-response data. Biological systems follow sigmoidal kinetics.
The Gold Standard: 4-Parameter Logistic Regression (4-PL)

To calculate


 accurately, fit your data to the Hill Equation (4-PL model):


  • X: Log of concentration.

  • Y: Normalized response (0% to 100% viability).

  • Top/Bottom: Plateaus of the curve.

  • Hill Slope: Steepness of the curve (indicates cooperativity).

Validation Step: Check the


 value.[1] For a valid assay, 

is required. If

, exclude the dataset and repeat the experiment.
Comparative Significance Testing

Once


 values are generated, compare the Analog vs. the Standard.
  • Normality Check: Perform a Shapiro-Wilk test on the

    
     dataset.
    
    • If Normal: Use One-Way ANOVA followed by Dunnett’s Post-hoc Test (compares all columns to a single control column).

    • If Non-Normal: Use Kruskal-Wallis test followed by Dunn’s Multiple Comparison .

  • Significance Threshold:

    • 
       (*): Statistically significant.
      
    • 
       (**): Highly significant.
      
    • 
       (ns): The analog is statistically equivalent to the standard (which can be a positive result if the analog has lower toxicity).
      
Data Presentation Table

Summarize your findings in this format to allow direct comparison.

Compound IDSubstituent (C4)Substituent (C2)

(HeLa) [

]

SD
Potency Ratio (vs Dox)LogP (Calc)
Standard Doxorubicin-1.2

0.1
1.01.27
Precursor ClCl>100Inactive3.5
Analog 1 PiperazineCl4.5

0.3
0.262.8
Analog 2 MorpholineOMe1.1

0.2
1.09 (Equipotent) 2.4

Part 4: Visualization & Workflow

Biological Evaluation Workflow

This diagram illustrates the logical flow from synthesis to statistical validation.

BioAnalysisWorkflow Synth Synthesis: 2,4-Dichloro-7-methylquinoline Deriv Nucleophilic Substitution (C4/C2 Derivatization) Synth->Deriv  SAR Design Assay Biological Assay (MTT / MIC) Deriv->Assay  Test Compounds Data Raw Data (OD Values) Assay->Data  Readout Norm Normalization (% Inhibition) Data->Norm  Transform Fit Non-Linear Regression (4-PL Model) Norm->Fit  Calculate IC50 Stats Statistical Comparison (ANOVA / t-test) Fit->Stats  vs. Control Decision Lead Candidate Selection Stats->Decision  p < 0.05?

Figure 1: The sequential workflow for evaluating quinoline analogs, moving from chemical synthesis through biological testing to statistical validation.

Statistical Decision Tree

How to choose the correct statistical test for your biological data.

StatDecision Start Start: IC50 Data Set Normality Shapiro-Wilk Test (Is data Normal?) Start->Normality YesNormal Yes (Parametric) Normality->YesNormal NoNormal No (Non-Parametric) Normality->NoNormal Groups Number of Groups? YesNormal->Groups Groups2 Number of Groups? NoNormal->Groups2 TTest Unpaired t-test Groups->TTest 2 Groups ANOVA One-Way ANOVA + Dunnett's Test Groups->ANOVA >2 Groups Mann Mann-Whitney U Groups2->Mann 2 Groups Kruskal Kruskal-Wallis + Dunn's Test Groups2->Kruskal >2 Groups

Figure 2: Statistical decision matrix for analyzing biological data distributions.

References

  • National Institutes of Health (NIH). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. (2021).[2][3][4] Available at: [Link]

  • American Chemical Society (ACS). Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024).[5] Available at: [Link]

  • Royal Society of Chemistry (RSC). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2023).[2] Available at: [Link]

  • Azure Biosystems. In-cell Western Assays for IC50 Determination. (2025).[4][6][7][8] Available at: [Link]

  • National Institutes of Health (NIH). Comparability of Mixed IC50 Data – A Statistical Analysis. (2013). Available at: [Link]

Sources

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.